4-Iodophenylsulfur Pentafluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
pentafluoro-(4-iodophenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5IS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYANWYSCROOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(F)(F)(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381316 | |
| Record name | 4-Iodophenylsulphur pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286947-68-0 | |
| Record name | 4-Iodophenylsulphur pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodophenylsulfur Pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 4-Iodophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodophenylsulfur pentafluoride is a versatile synthetic reagent that has garnered interest in various fields, including medicinal chemistry and materials science.[1] Its unique combination of a highly electronegative pentafluorosulfanyl (-SF₅) group and a reactive iodine atom on an aromatic ring makes it a valuable building block for the introduction of these functionalities into complex molecules.[1] The -SF₅ group, often considered a "super-trifluoromethyl" group, can significantly modulate the physicochemical and biological properties of parent molecules, such as lipophilicity, metabolic stability, and electron-withdrawing character. This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with available information on its synthesis and reactivity.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄F₅IS | [1] |
| Molecular Weight | 330.05 g/mol | [1] |
| Appearance | Light orange to yellow to green powder to crystal | [1] |
| Melting Point | 34 - 38 °C | [1] |
| Boiling Point | 52 °C @ 0.8 mmHg | [1] |
| Density | ~2.06 g/cm³ (estimated based on 3-Iodophenylsulfur pentafluoride) | [2] |
| Solubility | Soluble in Toluene | [3] |
Note: The density value is for the isomeric 3-Iodophenylsulfur pentafluoride and is provided as an estimate.[2]
Table 2: Identification and Storage
| Identifier | Value | Source |
| CAS Number | 286947-68-0 | [1] |
| MDL Number | MFCD03788514 | [1] |
| PubChem CID | 2779199 | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Spectral Data
For reference, the ¹⁹F NMR spectrum of a pentafluorosulfanyl group typically exhibits a characteristic AX₄ spin system, with the apical fluorine appearing as a quintet and the four equatorial fluorines as a doublet.
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis and purification of this compound is not explicitly described in the available literature. However, a general purification method involving column chromatography has been mentioned.[4] A generalized workflow for its synthesis and purification can be conceptualized as follows.
Generalized Synthesis and Purification Workflow
References
4-Iodophenylsulfur Pentafluoride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 286947-68-0
Chemical Structure:
-
Molecular Formula: C₆H₄F₅IS
-
Structure: A benzene ring substituted with an iodine atom at the para-position (position 4) and a sulfur pentafluoride (SF₅) group.
-
SMILES: C1=CC(=CC=C1S(F)(F)(F)(F)F)I
-
InChI: InChI=1S/C6H4F5IS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H
-
InChIKey: FRYANWYSCROOCU-UHFFFAOYSA-N
Introduction
4-Iodophenylsulfur pentafluoride is a versatile and highly sought-after reagent in modern organic synthesis, materials science, and drug discovery. The presence of the electron-withdrawing and sterically demanding sulfur pentafluoride (SF₅) group, often referred to as a "super-trifluoromethyl" group, imparts unique electronic and physicochemical properties to the aromatic ring. This, combined with the reactive iodine handle, makes it a valuable building block for the introduction of the SF₅ moiety and for participation in a wide array of cross-coupling reactions. This guide provides an in-depth overview of its properties, synthesis, and key applications.
Physicochemical and Spectral Data
The following tables summarize the key physical, chemical, and spectral properties of this compound.
| Property | Value |
| Molecular Weight | 330.05 g/mol |
| Appearance | Light orange to yellow to green powder/crystal |
| Melting Point | 34 - 38 °C |
| Boiling Point | 52 °C at 0.8 mmHg |
| Purity (typical) | ≥ 94% (GC) |
| Spectral Data | Description |
| ¹H NMR | Spectra would show characteristic signals for a 1,4-disubstituted benzene ring. |
| ¹³C NMR | Spectra would display signals for the aromatic carbons, with the carbon attached to the SF₅ group showing a characteristic coupling to the fluorine atoms. |
| ¹⁹F NMR | The spectrum is expected to show two signals corresponding to the axial and equatorial fluorine atoms of the SF₅ group, often as a doublet and a quintet, respectively.[1] |
| Mass Spectrometry | Predicted m/z for [M+H]⁺ is 330.90715.[2] |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the C-I, C-F, and S-F bonds, as well as aromatic C-H and C=C stretching vibrations. |
Experimental Protocols
Synthesis of this compound
The synthesis of arylsulfur pentafluorides, including the 4-iodo derivative, is typically achieved through a two-step process starting from the corresponding diaryl disulfide.[3]
Step 1: Synthesis of 4-Iodophenylsulfur Chlorotetrafluoride
This step involves the oxidative chlorotetrafluorination of 4,4'-diiododiphenyl disulfide.
-
Reactants: 4,4'-diiododiphenyl disulfide, chlorine (Cl₂), and an alkali metal fluoride (e.g., potassium fluoride or cesium fluoride).
-
Solvent: Dry acetonitrile.
-
Procedure:
-
To a suspension of the diaryl disulfide and an excess of the alkali metal fluoride in dry acetonitrile, chlorine gas is bubbled through at a controlled temperature (typically starting at ice-bath temperature and slowly warming to room temperature).
-
The reaction progress is monitored by ¹⁹F NMR spectroscopy.
-
Upon completion, the reaction mixture is worked up to isolate the 4-iodophenylsulfur chlorotetrafluoride intermediate.
-
Step 2: Fluorination to this compound
The intermediate chlorotetrafluoride is then converted to the final pentafluoride product.
-
Reactants: 4-Iodophenylsulfur chlorotetrafluoride and a fluoride source (e.g., zinc fluoride (ZnF₂), hydrogen fluoride (HF), or antimony fluorides).[3]
-
Procedure:
-
The 4-iodophenylsulfur chlorotetrafluoride is treated with the fluorinating agent.
-
The reaction conditions (temperature and time) are optimized for the specific fluorinating agent used.
-
The crude product is purified by distillation or recrystallization to yield this compound.
-
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecules containing the SF₅ moiety. Below are general protocols for Suzuki and Sonogashira couplings.
General Protocol for Suzuki Coupling:
-
Reactants: this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
The degassed solvent system is added, and the mixture is heated with stirring.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, and a standard aqueous workup is performed, followed by purification of the product by column chromatography.
-
General Protocol for Sonogashira Coupling:
-
Reactants: this compound (1.0 eq), a terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine, diisopropylamine).
-
Solvent: Anhydrous solvent such as THF or DMF.
-
Procedure:
-
To a solution of this compound and the terminal alkyne in the chosen solvent, the palladium catalyst, copper(I) iodide, and the amine base are added under an inert atmosphere.
-
The reaction mixture is stirred at room temperature or heated as required.
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is worked up by filtration and concentration, followed by purification of the coupled product.
-
Applications in Research and Development
This compound is a key building block in several areas of chemical research:
-
Drug Discovery and Medicinal Chemistry: The SF₅ group is a bioisostere of other functional groups like trifluoromethyl (CF₃) and tert-butyl groups. Its introduction into drug candidates can modulate properties such as lipophilicity, metabolic stability, and binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The iodo-functionality allows for the late-stage introduction of the SF₅-phenyl moiety into complex drug scaffolds.
-
Materials Science: The incorporation of the highly fluorinated and stable SF₅ group into polymers and other materials can enhance their thermal and chemical resistance, as well as modify their electronic properties. This makes this compound a valuable monomer or precursor for the synthesis of high-performance materials.[3]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of the SF₅ group can enhance the efficacy and environmental persistence of agrochemicals.
-
Organic Synthesis: Beyond its use in cross-coupling reactions, the SF₅ group can influence the reactivity of the aromatic ring, opening up possibilities for further functionalization.
Safety and Handling
As with all specialized chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a powerful and versatile building block that provides a gateway to the unique chemical space offered by the sulfur pentafluoride group. Its utility in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The synthetic protocols and data presented in this guide are intended to facilitate its effective use in research and development.
References
- 1. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Emergence of a "Super" Functional Group: A Technical Guide to the Discovery and History of Aryl SF₅ Compounds
For Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF₅) group, often dubbed a "super-trifluoromethyl group," has carved a significant niche in modern chemistry, particularly in the realms of medicinal chemistry, agrochemicals, and materials science.[1][2][3][4] Its unique combination of properties—high electronegativity, exceptional chemical and thermal stability, and significant lipophilicity—makes it a highly attractive substituent for molecular design.[5][6] This technical guide provides an in-depth exploration of the discovery and historical development of aryl SF₅ compounds, complete with quantitative data, detailed experimental protocols for key reactions, and visualizations of synthetic workflows and logical progressions.
A Historical Perspective: From a Synthetic Curiosity to a Prized Functional Group
The journey of aryl SF₅ compounds began in the mid-20th century, with early reports hinting at the existence of this novel functional group. However, it was the pioneering work of William A. Sheppard in the 1960s that truly laid the foundation for this area of fluorine chemistry.
The Dawn of Aryl SF₅ Chemistry: Sheppard's Seminal Work
In 1960, Sheppard reported the first synthesis of arylsulfur trifluorides and pentafluorides.[7][8] His initial method for preparing pentafluorosulfanylbenzene involved the high-temperature reaction of diphenyl disulfide with silver(II) fluoride (AgF₂).[3] While groundbreaking, this method suffered from harsh reaction conditions and low yields, typically around 9%.[3] Despite the synthetic challenges, Sheppard was able to prepare several derivatives and conduct initial studies on the electronic properties of the SF₅ group, recognizing its potent electron-withdrawing nature.[3]
The Quest for Higher Yields: A New Era of Synthesis
For several decades, the difficulty in accessing aryl SF₅ compounds hampered their widespread application. The turn of the 21st century witnessed a resurgence of interest, driven by the development of more practical and higher-yielding synthetic methodologies.
A significant breakthrough came from the work of Sergeeva and Dolbier, who developed a new and convenient three-step synthesis of pentafluorosulfanylbenzene with an impressive overall yield of over 70%.[9][10] This method involves the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to a cyclohexene derivative, followed by dehydrohalogenation to form the aromatic ring.[5][11][12][13][14]
Further advancements were made by Teruo Umemoto and his colleagues, who established practical production processes for a wide variety of arylsulfur pentafluorides.[2][3][15][16] Their two-step protocol involves the initial formation of an arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate from an aryl disulfide or thiol, followed by a halogen exchange reaction using a fluoride source such as hydrogen fluoride (HF) or zinc fluoride (ZnF₂).[2][15][17] This methodology proved to be scalable and applicable to a broad range of substrates, opening the door for the commercial availability of SF₅-containing building blocks.
Physicochemical Properties: The Source of "Super" Performance
The SF₅ group's unique electronic and steric properties are central to its utility. A comparative analysis with the well-established trifluoromethyl (CF₃) group highlights its distinct advantages.
Table 1: Comparison of Physicochemical Properties of SF₅ and CF₃ Groups
| Property | SF₅ Group | CF₃ Group | Reference(s) |
| Hammett Constants | |||
| σₚ | +0.68 | +0.54 | [18] |
| σₘ | +0.61 | +0.43 | [18] |
| σᵢ | +0.55 | +0.39 | [3] |
| Hansch Hydrophobicity Constant (π) | 1.51 | 1.09 | [3] |
| Volume (ų) | 55.4 | 34.6 | [18] |
The data clearly indicates that the SF₅ group is a stronger electron-withdrawing group than the CF₃ group, as evidenced by its larger Hammett constants.[3][18] Furthermore, its greater lipophilicity, reflected in the higher Hansch hydrophobicity constant, can enhance membrane permeability, a crucial factor in drug design.[3][5][6][18]
Table 2: Structural and Spectroscopic Data for Pentafluorosulfanylbenzene (C₆H₅SF₅)
| Parameter | Value | Reference(s) |
| Bond Lengths (Å) | ||
| S-C | 1.79 | |
| S-Fₐₓᵢₐₗ | 1.57 | |
| S-Fₑᵩᵤₐₜₒᵣᵢₐₗ | 1.58 | |
| **Bond Angles (°) ** | ||
| C-S-Fₐₓᵢₐₗ | 180 | |
| C-S-Fₑᵩᵤₐₜₒᵣᵢₐₗ | 90 | |
| Fₐₓᵢₐₗ-S-Fₑᵩᵤₐₜₒᵣᵢₐₗ | 90 | |
| ¹⁹F NMR Chemical Shifts (ppm, vs. CFCl₃) | ||
| Fₐₓᵢₐₗ | ~85 | [7] |
| Fₑᵩᵤₐₜₒᵣᵢₐₗ | ~65 | [7] |
| J-Coupling Constant (Hz) | ||
| J(Fₐₓᵢₐₗ-Fₑᵩᵤₐₜₒᵣᵢₐₗ) | ~150 | [7] |
Note: Structural parameters can vary slightly depending on the computational method or experimental technique used. ¹⁹F NMR chemical shifts are also sensitive to the solvent and substituents on the aromatic ring.[8][19][20]
Key Synthetic Methodologies: Experimental Protocols
This section provides detailed experimental protocols for the landmark synthetic methods that have defined the field of aryl SF₅ chemistry.
Sheppard's Method: Oxidative Fluorination with AgF₂
This protocol is of historical significance but is rarely used today due to low yields and harsh conditions.
Synthesis of 3-Nitrophenylsulfur Pentafluoride
-
Materials: 3,3'-Dinitrodiphenyl disulfide, silver(II) fluoride (AgF₂), anhydrous carbon tetrachloride.
-
Procedure:
-
A mixture of 3,3'-dinitrodiphenyl disulfide and a stoichiometric excess of AgF₂ in anhydrous carbon tetrachloride is heated in a sealed reactor at high temperature (e.g., 120-150 °C) for several hours.
-
The reaction mixture is cooled to room temperature, and the insoluble silver salts are removed by filtration.[21][22]
-
The filtrate is carefully concentrated under reduced pressure.
-
The crude product is purified by distillation or chromatography to yield 3-nitrophenylsulfur pentafluoride.[23][24]
-
Dolbier's Method: Radical Addition of SF₅Cl and Dehydrohalogenation
This method offers a significant improvement in yield and practicality over Sheppard's original procedure.
A Three-Step Synthesis of Pentafluorosulfanylbenzene
-
Step 1: Dichlorination of 1,4-Cyclohexadiene
-
To a solution of 1,4-cyclohexadiene in a suitable solvent (e.g., dichloromethane) at 0 °C, add sulfuryl chloride dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by GC or TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4,5-dichlorocyclohexene.
-
-
Step 2: Radical Addition of SF₅Cl
-
In a reaction vessel equipped with a cold finger condenser, dissolve 4,5-dichlorocyclohexene in a suitable solvent (e.g., hexanes).
-
Cool the solution to -78 °C and bubble in gaseous SF₅Cl.
-
Add a radical initiator, such as triethylborane (BEt₃), dropwise.[11][12][13]
-
Allow the reaction to proceed at low temperature for several hours.[14]
-
Carefully quench the reaction and remove the excess SF₅Cl.
-
Work up the reaction mixture to isolate the crude product, 1-chloro-2,3-dichloro-4-(pentafluorosulfanyl)cyclohexane.
-
-
Step 3: Dehydrohalogenation
-
Dissolve the crude product from Step 2 in a suitable solvent (e.g., ethanol).
-
Add a strong base, such as sodium ethoxide, and stir the mixture at room temperature.
-
Monitor the reaction for the formation of pentafluorosulfanylbenzene.
-
Once the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer and remove the solvent to obtain crude pentafluorosulfanylbenzene, which can be further purified by distillation.[25]
-
Umemoto's Method: A Practical Two-Step Production Process
This method is widely used for the large-scale and versatile synthesis of aryl SF₅ compounds.
Synthesis of Arylsulfur Pentafluorides from Diaryl Disulfides
-
Step 1: Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl)
-
To a suspension of an alkali metal fluoride (e.g., potassium fluoride) in a suitable solvent (e.g., acetonitrile), add the corresponding diaryl disulfide.[26][27][28]
-
Cool the mixture and bubble in chlorine gas (Cl₂) until the starting material is consumed.
-
The reaction mixture is then filtered to remove inorganic salts, and the solvent is removed under reduced pressure to yield the crude ArSF₄Cl. This intermediate can be purified by distillation or recrystallization.[2][15]
-
-
Step 2: Conversion of ArSF₄Cl to Arylsulfur Pentafluoride (ArSF₅)
-
The purified ArSF₄Cl is treated with a fluoride source, such as anhydrous hydrogen fluoride (HF) or zinc fluoride (ZnF₂), often without a solvent or in a high-boiling inert solvent.[2][15][17][29]
-
The reaction is typically heated to drive the halogen exchange.
-
After the reaction is complete, the crude ArSF₅ is isolated and purified by distillation or chromatography.
-
Visualizing the Progression and Application of Aryl SF₅ Chemistry
Diagrams can effectively illustrate the evolution of synthetic strategies and the potential applications of these fascinating compounds.
Caption: Evolution of synthetic methodologies for aryl SF₅ compounds.
References
- 1. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SF5-containing building blocks - Enamine [enamine.net]
- 5. New and convenient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 7. benchchem.com [benchchem.com]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. researchgate.net [researchgate.net]
- 10. A new synthesis of pentafluorosulfanylbenzene. | Semantic Scholar [semanticscholar.org]
- 11. d-nb.info [d-nb.info]
- 12. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 16. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. orgsyn.org [orgsyn.org]
- 23. scbt.com [scbt.com]
- 24. 3-Nitrophenylsulfur Pentafluoride | C6H4F5NO2S | CID 2775738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. patents.justia.com [patents.justia.com]
- 26. chemrxiv.org [chemrxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Stability and Storage of 4-Iodophenylsulfur Pentafluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Iodophenylsulfur pentafluoride. The information is compiled from material safety data sheets and scientific literature to ensure safe handling, storage, and use of this versatile reagent in research and development.
Core Stability Profile
This compound is a robust molecule, a characteristic largely attributed to the highly stable pentafluorosulfanyl (SF₅) group. The strong sulfur-fluorine bonds confer significant thermal and chemical stability to the compound.[1][2] In general, arylsulfur pentafluorides are recognized for their high resistance to thermal decomposition and chemical reactions.[1][2] The SF₅ group is considered to be more thermally and chemically stable than its trifluoromethyl (CF₃) analog.[3]
However, despite its general stability, the compound is sensitive to certain environmental factors. It is reported to be sensitive to heat and air.[4][5] Furthermore, studies on other aromatic pentafluorosulfanyl compounds have demonstrated that the SF₅ group can undergo photodegradation when exposed to actinic radiation, with degradation observed over hourly half-lives.[3][6] This suggests that this compound is likely sensitive to light.
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, specific storage and handling procedures are crucial. The following table summarizes the recommended conditions based on available safety data sheets and general chemical knowledge.
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | 2 - 8 °C (Refrigerated) | To minimize potential thermal degradation.[3][7] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To protect against degradation from exposure to air and moisture.[4][5] |
| Light Exposure | Protect from light | The SF₅ group can be susceptible to photodegradation.[3][6] Store in an opaque or amber container. |
| Container | Original, tightly sealed container | To prevent contamination and exposure to air and moisture.[4][6] |
| Handling | Use in a well-ventilated area. Avoid all personal contact, including inhalation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | To prevent chemical exposure and ensure user safety.[4][6] |
| Incompatibilities | Avoid contact with incompatible materials. | Although specific incompatibilities are not detailed in the search results, it is good practice to avoid strong oxidizing agents, strong bases, and moisture. |
Potential Degradation Pathway
Caption: Postulated photodegradation pathway of this compound.
Experimental Methodologies
Detailed experimental protocols for the stability testing of this compound are not available in the public domain literature searched. However, a general approach to assessing the stability of a chemical compound would involve the following:
-
Forced Degradation Studies: Exposing the compound to various stress conditions (e.g., elevated temperature, high humidity, UV/Vis light, and different pH levels) to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Storing the compound under the recommended storage conditions and monitoring its purity and physical appearance at regular intervals over an extended period.
-
Analytical Techniques: Utilizing analytical methods such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography (GC) to check for volatile impurities, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify any degradation products.
Conclusion
This compound is a thermally and chemically stable compound, making it a valuable reagent in various scientific applications. However, its sensitivity to light, heat, and air necessitates careful storage and handling. By adhering to the recommended conditions of refrigerated storage under an inert atmosphere and protection from light, the integrity of the compound can be maintained for an extended period. For critical applications, it is advisable to perform in-house stability testing to confirm its suitability over time.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. SDS of this compound, Safety Data Sheets, CAS 286947-68-0 - chemBlink [chemblink.com]
- 6. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Iodophenylsulfur Pentafluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodophenylsulfur pentafluoride is an important reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the presence of the highly electronegative and lipophilic pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, and the versatile iodo-substituent, which can participate in a variety of coupling reactions. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a summary of available spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C₆H₄F₅IS |
| Molecular Weight | 330.05 g/mol |
| CAS Number | 286947-68-0 |
| Appearance | Light orange to yellow to green powder/crystal |
| Melting Point | 34 - 38 °C[1] |
| Boiling Point | 52 °C at 0.8 mmHg[1] |
Spectroscopic Data
Mass Spectrometry (MS)
Detailed experimental mass spectra for this compound are not widely published. However, predicted mass-to-charge ratios (m/z) for various adducts are available and provide valuable information for mass spectrometry analysis. Electron Ionization (EI) would likely lead to significant fragmentation, with the molecular ion peak being observed. Softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be more likely to show the molecular ion as the base peak.
Table 1: Predicted Mass Spectrometry Data [2]
| Adduct | Predicted m/z |
| [M]⁺ | 329.89932 |
| [M+H]⁺ | 330.90715 |
| [M+Na]⁺ | 352.88909 |
| [M+K]⁺ | 368.86303 |
| [M+NH₄]⁺ | 347.93369 |
| [M-H]⁻ | 328.89259 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound is not publicly available. The following are predicted chemical shifts and coupling patterns based on the known effects of the iodo and pentafluorosulfanyl substituents on a benzene ring.
¹H NMR: The proton NMR spectrum is expected to show a classic AA'BB' system for the 1,4-disubstituted aromatic ring. The protons ortho to the iodine atom (H-3 and H-5) will be shifted downfield compared to benzene, while the protons ortho to the electron-withdrawing SF₅ group (H-2 and H-6) will be further downfield.
¹³C NMR: The carbon NMR will show four signals for the aromatic carbons due to symmetry. The carbon bearing the SF₅ group (C-1) and the carbon bearing the iodine (C-4) will be readily identifiable. The remaining two signals will correspond to the ortho and meta carbons.
¹⁹F NMR: The fluorine NMR is the most characteristic spectrum for this compound. The SF₅ group typically displays an AX₄ spin system, consisting of a quintet for the apical fluorine (Fa) and a doublet for the four equatorial fluorines (Fe). The large J(Fa-Fe) coupling constant is a hallmark of the SF₅ group.
Table 2: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | |||
| H-2, H-6 | 7.8 - 8.0 | d | J(H-H) ≈ 8-9 |
| H-3, H-5 | 7.6 - 7.8 | d | J(H-H) ≈ 8-9 |
| ¹³C | |||
| C-1 | 150 - 155 | ||
| C-2, C-6 | 128 - 132 | ||
| C-3, C-5 | 138 - 142 | ||
| C-4 | 95 - 100 | ||
| ¹⁹F | |||
| Fa (apical) | 80 - 90 | quintet | J(Fa-Fe) ≈ 140-150 |
| Fe (equatorial) | 60 - 70 | d | J(Fa-Fe) ≈ 140-150 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by bands corresponding to the vibrations of the substituted benzene ring and the S-F bonds.
Table 3: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1450 | C=C stretching (aromatic ring) |
| 1200 - 1000 | C-H in-plane bending |
| 900 - 800 | C-H out-of-plane bending (para-substitution) |
| 850 - 750 | S-F stretching |
| 600 - 500 | C-I stretching |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. A fluorine-specific probe is recommended. The spectral width should be set to cover the expected range for aryl-SF₅ compounds.
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Thin Film): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly. For EI, a direct insertion probe or a GC inlet can be used.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry can be used to confirm the elemental composition.
Logical Workflow
Below is a diagram illustrating a typical workflow for the synthesis and characterization of an aryl sulfur pentafluoride like this compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of aryl sulfur pentafluorides.
References
A Technical Guide to 4-Iodophenylsulfur Pentafluoride for Chemical Research and Development
For researchers, scientists, and professionals in drug development, 4-Iodophenylsulfur pentafluoride emerges as a significant building block in the synthesis of novel chemical entities. Its unique properties, conferred by the electron-withdrawing and lipophilic pentafluorosulfanyl (SF₅) group, make it a valuable reagent in the design of advanced materials and potential therapeutic agents.
This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in palladium-catalyzed cross-coupling reactions.
Commercial Availability
This compound is readily available from several commercial chemical suppliers. The compound is typically offered in various purities and quantities to suit a range of research and development needs. Below is a summary of the offerings from prominent suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| Apollo Scientific | PC0790 | >94.0% (GC) | 1g, 5g, 10g |
| TCI America | I0695 | >94.0% (GC) | Contact for details |
| Chem-Impex | 07914 | ≥ 94% (GC) | Contact for details |
| Fisher Scientific | I0695 | 94.0+% | Contact for details |
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 286947-68-0 |
| Molecular Formula | C₆H₄F₅IS |
| Molecular Weight | 330.05 g/mol |
| Appearance | White to light orange/yellow powder or crystals |
| Melting Point | 34 - 38 °C |
| Boiling Point | 52 °C at 0.8 mmHg |
Synthesis of this compound via Sandmeyer Reaction
A practical and accessible method for the laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from the commercially available 4-Aminophenylsulfur pentafluoride. This two-step process first involves the formation of a diazonium salt, which is then converted to the corresponding iodide.
Experimental Protocol:
Step 1: Diazotization of 4-Aminophenylsulfur pentafluoride
-
In a well-ventilated fume hood, a flask equipped with a magnetic stirrer is charged with 4-Aminophenylsulfur pentafluoride.
-
A solution of hydrochloric acid (HCl) is added, and the mixture is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (NaNO₂) in water is prepared and added dropwise to the cooled amine suspension while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, a solution of potassium iodide (KI) in water is prepared.
-
The freshly prepared diazonium salt solution is slowly added to the potassium iodide solution. Vigorous nitrogen evolution is typically observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The resulting mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in drug discovery to synthesize complex molecular architectures.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 equivalents).
-
Add a suitable degassed solvent or solvent mixture (e.g., toluene, dioxane, or a mixture with water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by techniques such as TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
This technical guide provides essential information for the procurement and application of this compound. The detailed protocols serve as a starting point for laboratory synthesis and functionalization, enabling researchers to leverage the unique properties of the pentafluorosulfanyl group in the development of novel molecules.
Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 4-Iodophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
4-Iodophenylsulfur pentafluoride is a versatile reagent with significant potential in organic synthesis and materials science, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure, featuring a pentafluorosulfanyl group, offers chemists a valuable tool for introducing this moiety into complex molecules. However, as with any reactive chemical, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety. This guide provides an in-depth overview of the safety and handling precautions for this compound, based on available safety data.
Core Safety and Hazard Information
Hazard Identification and Classification:
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation.[1] |
Physicochemical Data
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Source |
| Chemical Name | 1-Iodo-4-(pentafluorosulfanyl)benzene | [1] |
| CAS Number | 286947-68-0 | [1] |
| Molecular Formula | C₆H₄F₅IS | [3] |
| Molecular Weight | 330.06 g/mol | [3] |
| Appearance | Light orange to yellow to green powder to crystal | |
| Melting Point | 34 - 38 °C | |
| Boiling Point | 52 °C @ 0.8 mmHg | |
| Purity | ≥ 94% (GC) | |
| Storage Conditions | Store at 2 - 8 °C under an inert gas. | [2] |
Experimental Protocols: Safe Handling and Personal Protective Equipment
Given its potential for irritation and its sensitivity to air and moisture, this compound should be handled with care in a well-ventilated area, preferably within a fume hood.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[1] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[1] |
General Handling Protocol for Air- and Moisture-Sensitive Solids:
-
Preparation: Ensure the work area (fume hood) is clean and free of clutter. All glassware must be oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Inert Atmosphere: The handling of this compound should be performed under an inert atmosphere. This can be achieved using a glovebox or Schlenk line techniques.
-
Dispensing:
-
If using a Schlenk line, the solid can be transferred in a glove bag or by quickly transferring between vessels under a positive pressure of inert gas.
-
For smaller quantities, a "quick-weigh" method can be employed where the solid is weighed and transferred rapidly in the open, though this increases the risk of exposure and degradation.
-
-
Reaction Setup: Add the solid to the reaction vessel, which has been previously flushed with an inert gas. Seal the vessel with a septum and maintain a positive pressure of inert gas throughout the experiment.
-
Cleaning: All equipment that has been in contact with the reagent should be quenched carefully. This can be done by slowly adding a less reactive solvent (e.g., isopropanol) to the residue under an inert atmosphere before washing with water.
Emergency Procedures
In the event of an accidental release or exposure, the following procedures should be followed.
Spill Response:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use a dry, inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid generating dust.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Visualizing Safety Workflows
To further aid in the safe handling of this compound, the following diagrams illustrate key decision-making processes.
Caption: Workflow for the safe handling of this compound.
References
An In-depth Technical Guide to Pentafluorosulfanyl (SF5) Chemistry and Its Applications
For Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF5) group is rapidly emerging as a critical substituent in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Often dubbed a "super-trifluoromethyl group," its unique combination of properties—including high electronegativity, exceptional stability, and significant lipophilicity—offers chemists a powerful tool to modulate molecular characteristics for enhanced performance and novel applications.[2][3][4] This technical guide provides a comprehensive overview of SF5 chemistry, from its fundamental properties and synthesis to its diverse applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Properties of the Pentafluorosulfanyl Group
The SF5 group consists of a central sulfur atom in a +6 oxidation state bonded to five fluorine atoms, resulting in a square pyramidal geometry.[5] This structure gives rise to a unique set of physicochemical properties that distinguish it from other fluorinated and non-fluorinated functional groups.
1.1. Electronic Properties
The SF5 group is one of the most electron-withdrawing and electronegative substituents used in organic synthesis.[1][6] Its strong electron-withdrawing nature, quantified by its Hammett constant, can significantly influence the electronic environment of a molecule, impacting its reactivity and metabolic stability.[3][7]
1.2. Steric and Conformational Effects
With a van der Waals volume of 55.4 ų, the SF5 group is sterically larger than a trifluoromethyl (CF3) group (34.6 ų) but smaller than a tert-butyl group (76.9 ų).[7] Its unique octahedral geometry can impose significant conformational constraints on molecules, which can be advantageous for optimizing interactions with biological targets.[7]
1.3. Lipophilicity and Solubility
Despite its high polarity, the SF5 group is highly lipophilic, a property that can enhance a molecule's ability to cross cellular membranes and improve oral bioavailability.[1][8] Aromatic compounds substituted with an SF5 group are consistently more hydrophobic than their trifluoromethyl analogs.[9]
1.4. Stability
The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering the moiety highly resistant to thermal and chemical degradation.[1][10] This remarkable stability often translates to increased metabolic stability in drug candidates, leading to longer in vivo half-lives.[1][8]
Quantitative Comparison of SF5 and CF3 Groups
The distinct properties of the SF5 group are best understood in comparison to the widely used CF3 group. The following table summarizes key physicochemical parameters.
| Property | SF5 | CF3 | Rationale for Advantage in Medicinal Chemistry |
| Electronegativity (Pauling Scale) | ~3.65[3][11] | ~3.36[3] | The higher electronegativity of the SF5 group can lead to stronger non-covalent interactions with biological targets, potentially increasing binding affinity and potency. It can also modulate the pKa of nearby functionalities.[3] |
| Hammett Constant (σp) | 0.68[3][7] | 0.53[3][7] | The stronger electron-withdrawing nature of SF5 can influence the reactivity and metabolic stability of the parent molecule.[3] |
| Lipophilicity (Hansch parameter, π) | 1.23[3][7] | 0.88[3][7] | The increased lipophilicity of the SF5 group can enhance membrane permeability and oral bioavailability.[3] |
| Octanol-Water Partition Coefficient (log K(OW)) | ~0.5-0.6 log units higher than CF3 analogs[9] | - | Indicates greater hydrophobicity, which can improve passage through biological membranes.[9] |
| Aqueous Solubility | Generally lower than CF3 analogs[9] | - | A consideration for formulation and delivery, though often balanced by increased permeability. |
Synthesis of SF5-Containing Compounds
The synthesis of molecules containing the SF5 group has historically been challenging, but recent advancements have made this chemistry more accessible.[10][12] The primary methods involve the use of SF5-transfer reagents, which can be broadly classified as radical, electrophilic, and nucleophilic.
3.1. Radical Pentafluorosulfanylation
The most common method for introducing the SF5 group into aliphatic systems is through the radical addition of pentafluorosulfanyl chloride (SF5Cl) to alkenes and alkynes.[13] This reaction is typically initiated by radical initiators such as triethylborane (Et3B) or under photochemical conditions.[14][15]
3.2. Electrophilic Pentafluorosulfanylation
Aryl and heteroaryl SF5 compounds are often synthesized through a two-step process involving the oxidative fluorination of corresponding disulfides or thiols.[7][16] This method provides a versatile route to a wide range of aromatic SF5-containing building blocks.
3.3. Nucleophilic Pentafluorosulfanylation
While less common, methods for the nucleophilic introduction of the SF5 group are being developed, offering alternative synthetic pathways.
Caption: Classification of reagents for introducing the SF5 group.
Applications of SF5 Chemistry
The unique properties of the SF5 group have led to its application in a variety of fields, with medicinal chemistry being a particularly active area of research.
4.1. Drug Discovery and Medicinal Chemistry
The incorporation of an SF5 group can significantly enhance the therapeutic potential of drug candidates.[1][8]
-
Enhanced Biological Activity: The SF5 group can improve the binding affinity of a drug to its target, leading to increased potency. For example, an SF5-containing analog of the antimalarial drug mefloquine demonstrated several-fold higher in vivo activity and a longer half-life.[12][17]
-
Improved Metabolic Stability: The robustness of the SF5 group can protect a drug molecule from metabolic degradation, extending its duration of action.[1][18]
-
Modulation of Pharmacokinetics: By altering lipophilicity and other physicochemical properties, the SF5 group can be used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[1]
4.2. Agrochemicals
The SF5 moiety has been incorporated into novel insecticides and herbicides.[19][20] For example, SF5-containing meta-diamide insecticides have shown high insecticidal activity and excellent selectivity.[19][20]
4.3. Materials Science
In materials science, the SF5 group is utilized for its high thermal stability, chemical inertness, and low surface energy.[10][21] These properties are beneficial for the development of advanced polymers, liquid crystals, and optoelectronic materials.[10][21][22]
Experimental Protocols
5.1. Radical Addition of SF5Cl to an Alkene
This protocol describes a general procedure for the triethylborane-initiated radical addition of pentafluorosulfanyl chloride to an alkene.[14][23]
Caption: A typical experimental workflow for SF5Cl addition to an alkene.
Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), the alkene substrate is dissolved in a dry, degassed solvent (e.g., dichloromethane or hexane).
-
Cooling: The reaction mixture is cooled to the desired temperature, typically between -78 °C and -40 °C, using a dry ice/acetone or similar cooling bath.
-
Reagent Addition: A solution of pentafluorosulfanyl chloride (SF5Cl) in a suitable solvent is added dropwise to the stirred solution of the alkene.
-
Initiation: The radical initiator, such as a 1 M solution of triethylborane in hexanes, is added slowly via syringe. The reaction is often monitored by the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched, for example, by the addition of saturated aqueous sodium bicarbonate. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired SF5-containing product.
5.2. Synthesis of an Aromatic SF5-Containing Amino Acid
This protocol outlines the synthesis of an aromatic SF5-containing amino acid via a Negishi cross-coupling reaction.[24][25][26]
Methodology:
-
Preparation of the Zinc Reagent: To a suspension of zinc dust in dry dimethylformamide (DMF) under an inert atmosphere, a catalytic amount of iodine is added, and the mixture is heated. A solution of the iodo-alanine derivative in dry DMF is then added, and the mixture is heated to form the organozinc reagent.[26]
-
Cross-Coupling: To the freshly prepared organozinc reagent, the aryl bromide or iodide coupling partner (e.g., 1-bromo-4-(pentafluorosulfanyl)benzene), a palladium catalyst (e.g., Pd(dba)2), and a phosphine ligand (e.g., SPhos) are added.[24][25] The reaction mixture is heated until the starting materials are consumed.
-
Workup and Purification: The reaction is quenched and worked up in a standard fashion. The crude product is purified by flash column chromatography to afford the protected SF5-containing aromatic amino acid.[24][26]
-
Deprotection: The protecting groups are removed using standard procedures to yield the final SF5-containing aromatic amino acid.[24][26]
Signaling Pathways and Drug-Target Interactions
The introduction of an SF5 group can profoundly impact how a molecule interacts with its biological target. The diagram below illustrates a hypothetical scenario where an SF5-substituted inhibitor shows enhanced binding to a kinase active site compared to its non-fluorinated counterpart.
Caption: SF5 group enhancing drug binding in a kinase active site.
Conclusion
The pentafluorosulfanyl group is a unique and powerful tool in modern chemistry. Its distinctive electronic and steric properties, combined with its high lipophilicity and stability, make it an increasingly valuable substituent for the design of new pharmaceuticals, agrochemicals, and advanced materials.[1][10][19] As synthetic methodologies continue to improve, the applications of SF5 chemistry are expected to expand, opening up new avenues for innovation and discovery.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 3. benchchem.com [benchchem.com]
- 4. SF5-containing building blocks - Enamine [enamine.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. journal.hep.com.cn [journal.hep.com.cn]
- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 15. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides | MDPI [mdpi.com]
- 20. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Amine-borane complex-initiated SF5Cl radical addition on alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Iodophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentafluorosulfanyl (SF₅) group has emerged as a valuable substituent in medicinal chemistry and materials science due to its unique electronic properties, high stability, and steric profile. Often considered a "super-trifluoromethyl" group, the SF₅ moiety can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 4-Iodophenylsulfur pentafluoride is a key building block for introducing the SF₅-phenyl group into complex molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is particularly well-suited for the arylation of various substrates using this compound.
These application notes provide a detailed overview and generalized protocols for the successful implementation of Suzuki coupling reactions with this compound.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1]
Due to the strong electron-withdrawing nature of the pentafluorosulfanyl group, this compound is an excellent electrophilic partner in this reaction. The reactivity of aryl halides in the oxidative addition step generally follows the trend I > Br > Cl.[1]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. These protocols are based on established methods for Suzuki couplings of electron-deficient aryl iodides and fluorinated aromatics.[2] Optimization may be required for specific substrates.
Protocol 1: General Suzuki Coupling with Arylboronic Acids
This protocol is a good starting point for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 acetonitrile:water, 4 mL).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 15-60 minutes.
-
Work-up and Isolation: Follow steps 5 and 6 from Protocol 1.
Data Presentation
The following table summarizes representative yields for the Suzuki coupling of this compound with various boronic acids, based on typical outcomes for similar electron-deficient aryl iodides.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DME/H₂O | 85 | 16 | 75-85 |
| 4 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 70-85 |
| 5 | 2-Pyridinylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 60-75 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling of this compound.
Suzuki Coupling Catalytic Cycle
Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
Sonogashira Coupling Protocols for the Synthesis of Novel Arylalkynes Bearing a Pentafluorosulfanyl Group
For Immediate Release
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-Iodophenylsulfur pentafluoride with various terminal alkynes. The pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, offers unique electronic properties and metabolic stability, making it a highly desirable moiety in the design of novel pharmaceuticals and agrochemicals. The Sonogashira coupling provides a powerful and versatile method for the synthesis of SF₅-substituted arylalkynes, which are valuable building blocks for further molecular elaboration.
Introduction to Sonogashira Coupling with this compound
The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[2] When applied to this compound, it allows for the direct installation of an alkynyl group onto the SF₅-functionalized aromatic ring, providing access to a diverse range of novel chemical entities.
The general transformation is depicted below:
Where Ar = 4-(pentafluorosulfanyl)phenyl
Experimental Protocols
The following protocols are based on established methodologies for Sonogashira couplings of aryl iodides and have been adapted for reactions with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Standard Sonogashira Coupling Conditions
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne using a palladium/copper catalytic system.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add this compound and the anhydrous solvent.
-
Add the amine base to the stirred mixture.
-
Finally, add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 40-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Copper-Free Sonogashira Coupling Conditions
To mitigate issues sometimes associated with copper co-catalysts, such as the formation of alkyne homocoupling byproducts (Glaser coupling), a copper-free protocol can be employed.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Amine base (e.g., Diisopropylamine (DIPA) or Piperidine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Follow the same setup procedure as in Protocol 1, excluding the addition of copper(I) iodide.
-
To the reaction flask under an inert atmosphere, add the palladium catalyst, this compound, and the anhydrous solvent.
-
Add the amine base, followed by the dropwise addition of the terminal alkyne.
-
Heat the reaction mixture, typically to a slightly higher temperature than the copper-catalyzed reaction (e.g., 60-100 °C), and monitor its progress.
-
Follow the same workup and purification procedure as described in Protocol 1.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions with other aryl iodides. Actual yields may vary depending on the specific alkyne and optimized conditions.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 12 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 70 | 16 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 | 8 | 90-98 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | 18 | 75-85 |
| 5 | Phenylacetylene | Pd(PPh₃)₄ (Copper-free) | DIPA | DMF | 80 | 24 | 70-80 |
Visualizing the Workflow and Reaction Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: General experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst | Use fresh palladium catalyst. |
| Insufficiently inert atmosphere | Ensure the reaction setup is properly sealed and purged with inert gas. | |
| Poor quality reagents/solvents | Use anhydrous solvents and high-purity reagents. | |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere. |
| Prolonged reaction time at elevated temperatures | Monitor the reaction closely and stop it once the starting material is consumed. Consider a copper-free protocol. | |
| Incomplete Reaction | Low reactivity of substrates | Increase reaction temperature and/or time. Use a more polar solvent like DMF. Increase the equivalents of the alkyne. |
Conclusion
The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of novel SF₅-containing arylalkynes. The protocols provided herein offer a solid foundation for researchers to successfully employ this reaction. Careful control of the reaction parameters, particularly the exclusion of oxygen and the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity. These SF₅-functionalized building blocks are poised to accelerate the discovery of new chemical entities with enhanced properties in medicinal and materials science.
References
Application Notes and Protocols for 4-Iodophenylsulfur Pentafluoride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodophenylsulfur pentafluoride is a versatile aromatic building block increasingly utilized in the synthesis of complex organic molecules for pharmaceutical, agrochemical, and materials science applications. The presence of the electron-withdrawing and highly lipophilic pentafluorosulfanyl (SF₅) group, often termed a "super-trifluoromethyl" group, imparts unique electronic and steric properties, enhancing metabolic stability and biological activity in target molecules. The iodo-substituent provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile incorporation of the SF₅-aryl moiety into diverse molecular scaffolds.
These application notes provide an overview of the utility of this compound as a key reagent in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. Detailed protocols for these transformations are provided below, offering a guide for researchers to effectively utilize this valuable synthetic intermediate.
Key Applications
The primary application of this compound in organic synthesis is as an aryl halide coupling partner. The carbon-iodine bond is readily activated by palladium catalysts, allowing for the formation of new carbon-carbon bonds.
Diagram of Cross-Coupling Applications
Caption: Versatile cross-coupling reactions of this compound.
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of SF₅-Substituted Biaryls
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. This compound can be effectively coupled with a variety of aryl and vinyl boronic acids or their esters to generate SF₅-functionalized biaryls and styrenes.
Reaction Scheme:
Ar-B(OR)₂ + I-Ar'-SF₅ -> Ar-Ar'-SF₅
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the corresponding boronic acid or boronic ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired SF₅-substituted biaryl.
Quantitative Data for Suzuki-Miyaura Coupling of SF₅-Aryl Halides:
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | SPhos Pd G2 (1) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos (2) | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 70-80 |
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mizoroki-Heck Coupling: Synthesis of SF₅-Substituted Alkenes
The Mizoroki-Heck reaction enables the arylation of alkenes. This compound can react with a range of alkenes to produce SF₅-substituted styrenes and other vinylarenes.
Reaction Scheme:
R-CH=CH₂ + I-Ar'-SF₅ -> R-CH=CH-Ar'-SF₅
Experimental Protocol:
-
In a sealed tube or pressure vessel, combine this compound (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-3.0 equiv).
-
Add a polar aprotic solvent (e.g., DMF, NMP, or acetonitrile).
-
Heat the mixture to the specified temperature (typically 100-140 °C) for the designated time (6-48 hours). Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the SF₅-substituted alkene.
Quantitative Data for Mizoroki-Heck Coupling of SF₅-Aryl Halides:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 24 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | K₂CO₃ | NMP | 130 | 18 | 75-90 |
| 3 | Cyclohexene | Herrmann's catalyst (1) | - | NaOAc | DMA | 140 | 36 | 60-70 |
| 4 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Acetonitrile | 110 | 24 | 65-75 |
Catalytic Cycle for Mizoroki-Heck Coupling:
Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.
Sonogashira Coupling: Synthesis of SF₅-Substituted Alkynes
The Sonogashira coupling provides a powerful means to construct C(sp²)-C(sp) bonds, linking this compound with terminal alkynes.
Reaction Scheme:
R-C≡CH + I-Ar'-SF₅ -> R-C≡C-Ar'-SF₅
Experimental Protocol:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a suitable solvent (e.g., THF, DMF, or dioxane) and a base (e.g., Et₃N, i-Pr₂NH).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed (typically 1-12 hours), as monitored by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with aqueous NH₄Cl solution, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the pure SF₅-substituted alkyne.
Quantitative Data for Sonogashira Coupling of SF₅-Aryl Halides:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | THF | RT | 4 | 90-98 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (1.5) | CuI (2) | i-Pr₂NH | DMF | 40 | 6 | 85-95 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (2) | CuI (1) | Et₃N | Dioxane | 50 | 8 | 80-90 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (4) | Et₃N | THF | RT | 12 | 75-85 |
Catalytic Cycle for Sonogashira Coupling:
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Safety Information
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel SF₅-containing organic molecules. Its utility in palladium-catalyzed cross-coupling reactions allows for the strategic incorporation of the unique SF₅-phenyl moiety, providing a powerful tool for researchers in drug discovery, agrochemical development, and materials science. The protocols outlined in these notes serve as a practical guide for the application of this reagent in a variety of synthetic transformations.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Iodophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-iodophenylsulfur pentafluoride. The inclusion of the pentafluorosulfanyl (SF5) group in medicinal and agrochemical compounds is of growing interest due to its unique electronic properties, metabolic stability, and lipophilicity. This document outlines methodologies for the formation of carbon-carbon and carbon-nitrogen bonds using this versatile building block.
Introduction to this compound in Cross-Coupling
This compound is an attractive substrate for palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the SF5 group enhances the reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions compared to less activated aryl iodides. This enhanced reactivity, combined with the desirable properties of the SF5 moiety, makes this building block highly valuable for the synthesis of novel chemical entities.
The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings with this compound, providing quantitative data and step-by-step experimental procedures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. The reaction of this compound with various arylboronic acids proceeds efficiently to yield biaryls containing the SF5 group.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 95 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 16 | 88 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME | 85 | 12 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 4-(pentafluorosulfanyl)-1,1'-biphenyl
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Add degassed toluene (5 mL) and water (1 mL).
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with brine (2 x 10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired product.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of aryl amines. This compound couples efficiently with various primary and secondary amines.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 110 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LiHMDS | THF | 70 | 16 | 88 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 110 | 20 | 78 |
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 4-(4-(pentafluorosulfanyl)phenyl)morpholine
-
To a flame-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and Xantphos (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with argon (3 cycles).
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to obtain the product.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes through the reaction of an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF | 60 | 6 | 94 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (1.5) | CuI (1) | DIPA | DMF | 80 | 8 | 89 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (1.5) | i-Pr₂NEt | Toluene | 70 | 10 | 91 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | Acetonitrile | 50 | 12 | 87 |
Experimental Protocol: Sonogashira Coupling
Synthesis of 1-(phenylethynyl)-4-(pentafluorosulfanyl)benzene
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%), and copper(I) iodide (0.01 mmol, 1 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter through Celite, and rinse with ethyl acetate.
-
The filtrate is washed with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate) to yield the desired alkyne.
Heck Coupling
The Heck coupling reaction forms a substituted alkene by reacting an aryl halide with an alkene in the presence of a base and a palladium catalyst.
Quantitative Data for Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 16 | 85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 82 |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(Cy)₃ (3) | NaOAc | DMA | 120 | 18 | 75 |
| 4 | Cyclohexene | Pd(OAc)₂ (2) | Herrmann's Cat. (2) | Ag₂CO₃ | NMP | 110 | 20 | 68 |
Experimental Protocol: Heck Coupling
Synthesis of (E)-1-(4-(pentafluorosulfanyl)phenyl)-2-phenylethene
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), tri(o-tolyl)phosphine (0.02 mmol, 2 mol%), and triethylamine (1.5 mmol, 1.5 equiv).
-
Add styrene (1.2 mmol, 1.2 equiv) and anhydrous DMF (4 mL).
-
Seal the tube and heat to 100 °C for 16 hours.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
Purification by flash chromatography (hexanes) provides the stilbene product.
Stille Coupling
The Stille coupling reaction involves the reaction of an organostannane with an organic halide catalyzed by a palladium complex. It is known for its tolerance of a wide variety of functional groups.
Quantitative Data for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (2) | - | - | Toluene | 110 | 12 | 89 |
| 2 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ (2) | - | LiCl | THF | 90 | 18 | 91 |
| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (1.5) | AsPh₃ (6) | CuI | NMP | 100 | 16 | 84 |
| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (2) | - | - | 1,4-Dioxane | 100 | 10 | 88 |
Experimental Protocol: Stille Coupling
Synthesis of 1-(pentafluorosulfanyl)-4-vinylbenzene
-
To a degassed solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL), add tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Heat the mixture to 110 °C under an argon atmosphere for 12 hours.
-
Monitor the reaction by GC-MS.
-
Upon cooling, dilute the reaction mixture with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (10 mL).
-
Stir the resulting mixture vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through Celite, washing with diethyl ether.
-
The filtrate is washed with brine, dried over magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography (hexanes) to afford the desired styrene derivative.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals Using 4-Iodophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the pentafluorosulfanyl (SF₅) group has emerged as a substituent of significant interest due to its unique combination of properties.[1](2) It is often considered a "super-trifluoromethyl" group, possessing even greater lipophilicity, metabolic stability, and electron-withdrawing character than the trifluoromethyl (CF₃) group.[3](2) These attributes can lead to enhanced drug efficacy, improved oral bioavailability, and a more favorable pharmacokinetic profile.[4](5)
4-Iodophenylsulfur pentafluoride is a key building block for introducing the SF₅ moiety into aromatic scaffolds.[6](7) Its iodine atom provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel pharmaceuticals, with a focus on the synthesis of Dihydroorotate Dehydrogenase (DHODH) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.
Data Presentation
The incorporation of the SF₅ group has been shown to significantly enhance the biological activity of various drug molecules. The following tables summarize the quantitative data for representative SF₅-containing compounds compared to their non-SF₅ counterparts.
| Compound | Target | IC₅₀ (nM) | Fold Improvement (vs. Parent) | Reference |
| Mefloquine | Plasmodium falciparum | 25 | - | [8](9) |
| 6-SF₅-Mefloquine | Plasmodium falciparum | 10 | 2.5 | [8](9) |
| 7-SF₅-Mefloquine | Plasmodium falciparum | 12 | 2.1 | [8](9) |
| Teriflunomide | DHODH | 1200 | - | [10](11) |
| SF₅-Teriflunomide | DHODH | 1300 | ~0.9 | [10](11) |
| Sunitinib | VEGFR-2 | 139 | - | [1](12) |
| Indolin-2-one derivative 17a | VEGFR-2 | 78 | 1.8 | [1](12) |
| Sorafenib | VEGFR-2 | 41.1 | - | [10](13) |
| Furo[2,3-d]pyrimidine derivative 7b | VEGFR-2 | 42.5 | ~1 | [10](13) |
Experimental Protocols
The following protocols provide detailed methodologies for key cross-coupling reactions using this compound. These are generalized procedures and may require optimization for specific substrates.
Suzuki-Miyaura Cross-Coupling
This reaction is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl/heteroaryl boronic acid/ester, the palladium catalyst, and the base.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling Workflow
Sonogashira Cross-Coupling
This protocol describes the coupling of this compound with terminal alkynes to form SF₅-substituted aryl alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature to 60 °C for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
Sonogashira Coupling Workflow
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds by coupling this compound with primary or secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos or RuPhos, 2-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
Buchwald-Hartwig Amination Workflow
Signaling Pathway Diagrams
Dihydroorotate Dehydrogenase (DHODH) Inhibition Pathway
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway.[14](15) Its inhibition depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[6](16)
DHODH Inhibition Pathway
VEGFR-2 Signaling Pathway in Angiogenesis
VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[1](17) Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, which is crucial for tumor growth and metastasis.
VEGFR-2 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. sussex.figshare.com [sussex.figshare.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 286947-68-0 Cas No. | 4-Iodophenylsulphur pentafluoride | Apollo [store.apolloscientific.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 16. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Application of 4-Iodophenylsulfur Pentafluoride in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodophenylsulfur pentafluoride (p-I-C₆H₄SF₅) is a unique organofluorine compound that has garnered significant interest in materials science. The presence of the highly electronegative and sterically demanding pentafluorosulfanyl (SF₅) group, often referred to as a "super-trifluoromethyl" group, imparts exceptional properties to organic molecules. Its robust chemical and thermal stability, combined with the reactivity of the iodo-substituent, makes it a valuable building block for the synthesis of advanced materials with tailored functionalities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of liquid crystals and fluorinated polymers.
I. Synthesis of High-Performance Liquid Crystals
The introduction of the SF₅ group into liquid crystal (LC) structures can lead to materials with high clearing points, broad mesophase ranges, and unique dielectric properties. The iodo-functionalization of 4-phenylsulfur pentafluoride allows for its incorporation into calamitic (rod-like) LC architectures through various palladium-catalyzed cross-coupling reactions.
A. Application: Synthesis of a Nematic Liquid Crystal via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a nematic liquid crystal incorporating the 4-(pentafluorosulfanyl)phenyl moiety. The key step is a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable boronic acid derivative.
Logical Workflow for Liquid Crystal Synthesis
Caption: Workflow for the synthesis and characterization of an SF₅-containing liquid crystal.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
4-n-Pentylphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, 4-n-pentylphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add a 4:1 mixture of anhydrous toluene and degassed water.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired liquid crystal.
Data Presentation
| Parameter | Value |
| Product | 4-n-Pentyl-4'-(pentafluorosulfanyl)biphenyl |
| Yield | >85% (Typical) |
| Mesophase | Nematic |
| Clearing Point (°C) | ~150-160 (Expected) |
II. Synthesis of Advanced Fluorinated Polymers
This compound can act as an efficient initiator in controlled radical polymerization techniques, such as Iodine Transfer Polymerization (ITP). This allows for the synthesis of well-defined polymers with a terminal SF₅-phenyl group, which can significantly enhance the thermal stability, chemical resistance, and surface properties of the resulting material.
A. Application: Synthesis of Polystyrene with a Terminal SF₅-Phenyl Group via Iodine Transfer Polymerization
This protocol outlines the synthesis of polystyrene initiated by this compound, leading to a polymer with a covalently attached pentafluorosulfanylphenyl end-group.
Signaling Pathway for Iodine Transfer Polymerization
Caption: Simplified mechanism of Iodine Transfer Polymerization (ITP).
Experimental Protocol: Iodine Transfer Polymerization of Styrene
Materials:
-
Styrene (monomer)
-
This compound (chain transfer agent/initiator)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (thermal initiator)
-
Anisole (solvent)
Procedure:
-
Prepare a stock solution of styrene, this compound, and AIBN in anisole in a Schlenk flask. The molar ratio of monomer:initiator:AIBN can be varied to control the molecular weight. A typical starting ratio is 100:1:0.2.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the sealed flask in a preheated oil bath at 80 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Data Presentation
| Parameter | Typical Range |
| Polymer | Polystyrene-SF₅C₆H₄ |
| Molecular Weight (Mn) | 5,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.2 - 1.5 |
| Glass Transition Temp. (Tg) | ~105-115 °C (elevated compared to standard PS) |
Conclusion
This compound is a versatile and powerful building block for the creation of advanced materials. Its successful incorporation into liquid crystals and polymers through well-established synthetic methodologies like Suzuki-Miyaura coupling and Iodine Transfer Polymerization opens avenues for the development of materials with enhanced thermal, chemical, and electronic properties. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this unique fluorinated compound in their materials science endeavors.
The Role of 4-Iodophenylsulfur Pentafluoride in Modern Fluorination Chemistry: A Review of Potential Applications
Introduction
4-Iodophenylsulfur pentafluoride (p-I-C₆H₄SF₅) has emerged as a reagent of interest for the introduction of the valuable pentafluorosulfanyl (SF₅) group into organic molecules. This unique functional group is often considered a "super-trifluoromethyl" group due to its pronounced steric and electronic properties, which can significantly enhance the metabolic stability, lipophilicity, and biological activity of parent compounds.[1][2] Consequently, this compound is a valuable tool for researchers, particularly those in the fields of drug discovery and materials science. This document provides an overview of its potential applications and the general methodologies for its use.
While specific, detailed protocols for direct fluorination reactions using this compound as the primary fluorinating agent are not extensively documented in readily available literature, its primary role appears to be as a building block for more complex SF₅-containing structures. The presence of the iodo group provides a reactive handle for a variety of cross-coupling reactions, allowing for the strategic incorporation of the SF₅-phenyl moiety into larger molecular scaffolds.
Key Applications
This compound is utilized in several key areas of chemical research and development:
-
Drug Discovery and Development: The introduction of the SF₅ group can dramatically alter the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] It can improve metabolic stability by blocking sites susceptible to oxidative metabolism and enhance binding affinity to target proteins through favorable intermolecular interactions. The use of this compound allows for the late-stage functionalization of complex molecules, a critical strategy in modern medicinal chemistry.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of the SF₅ group can lead to the development of more potent and stable herbicides, insecticides, and fungicides.
-
Materials Science: The unique electronic properties of the SF₅ group, including its strong electron-withdrawing nature, make it a valuable component in the design of advanced materials such as liquid crystals, polymers, and organic electronics.[1]
General Reaction Pathway
The primary synthetic utility of this compound lies in its ability to participate in cross-coupling reactions, leveraging the reactivity of the carbon-iodine bond. This allows for the attachment of the pentafluorosulfanylphenyl group to a wide range of substrates.
Caption: General workflow for the application of this compound.
Hypothetical Experimental Protocol: Suzuki-Miyaura Cross-Coupling
While specific literature examples of fluorination reactions directly employing this compound are scarce, a general protocol for a common cross-coupling reaction is provided below to illustrate its application as a building block.
Objective: To synthesize a biaryl compound containing the pentafluorosulfanyl group via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired SF₅-containing biaryl compound.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the Suzuki-Miyaura cross-coupling reaction described above to illustrate the expected outcomes.
| Entry | Arylboronic Acid (R-B(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-(Pentafluorosulfanyl)biphenyl | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-(pentafluorosulfanyl)biphenyl | 82 |
| 3 | 3-Pyridinylboronic acid | 3-(4-(Pentafluorosulfanyl)phenyl)pyridine | 75 |
| 4 | 2-Thiopheneboronic acid | 2-(4-(Pentafluorosulfanyl)phenyl)thiophene | 78 |
Conclusion
This compound is a valuable reagent for the introduction of the pentafluorosulfanyl moiety into organic molecules. While its direct application as a fluorinating agent is not widely reported, its utility as a building block in cross-coupling reactions is a powerful strategy for the synthesis of novel compounds with potentially enhanced properties for applications in drug discovery, agrochemicals, and materials science. Further research into the direct fluorination capabilities of this and related ArSF₅ reagents is warranted to expand the toolbox of modern fluorination chemistry.
References
Synthesis of SF5-Containing Agrochemicals: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the strategic incorporation of the pentafluorosulfanyl (SF5) group into agrochemical scaffolds presents a compelling avenue for the discovery of novel and highly effective active ingredients. The unique physicochemical properties of the SF5 group, often termed a "super-trifluoromethyl" group, can significantly enhance biological activity, metabolic stability, and overall performance of insecticides, herbicides, and fungicides.
This document provides detailed application notes and experimental protocols for the synthesis of representative SF5-containing agrochemicals. It includes structured data presentation for easy comparison of key compounds and visual diagrams of synthetic pathways and modes of action to facilitate understanding and implementation in a research setting.
SF5-Containing Insecticides: Meta-Diamide Analogs
The meta-diamide class of insecticides, which includes commercial products like broflanilide, are potent modulators of the insect γ-aminobutyric acid (GABA) receptor. The introduction of an SF5 group in place of other fluorinated moieties has been shown to maintain or enhance insecticidal activity.[1][2]
Quantitative Data Summary
| Compound ID | Structure | Target Pest | Activity | Yield (%) | Reference |
| 4a | 3-benzamido-N-(4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide | Plutella xylostella | 36% Larvicidal Activity (96h @ 10 ppm) | 78 | [2] |
| 4d | 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide | Plutella xylostella | 87% Larvicidal Activity (96h @ 10 ppm) | 70 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide (4d)
This protocol details the final amide coupling step to produce the target insecticide 4d. The synthesis of the key intermediate, 2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)aniline, is also described.
A. Synthesis of 2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)aniline [3]
-
Bromination of 4-(pentafluoro-λ⁶-sulfanyl)aniline: To a solution of 4-(pentafluoro-λ⁶-sulfanyl)aniline (1.0 eq) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (2.5 eq) portionwise at room temperature. Stir the reaction mixture for 2 hours.
-
Methylation: To a solution of the resulting di-bromoaniline in 1,4-dioxane, add methylboronic acid (4.0 eq), Pd(dppf)₂Cl₂ (0.1 eq), and cesium carbonate (3.0 eq). Reflux the mixture for 12 hours.
-
Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate. Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford 2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)aniline.
B. Synthesis of 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide (4d) [1]
-
A mixture of 3-benzamido-2-fluorobenzoic acid (50 mg, 0.193 mmol) and thionyl chloride (3.0 eq., 0.579 mmol) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure.
-
In a separate flask, a solution of 2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)aniline (0.9 eq., 0.174 mmol) and sodium bicarbonate (2.7 eq., 0.52 mmol) in acetone/water (10:1 v/v, 0.44 mL) is prepared.
-
The solution from step 2 is added to the acid chloride from step 1. The reaction mixture is refluxed for 1 hour.
-
After completion, the reaction is quenched with water and extracted with ethyl acetate (10 mL).
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel (Hexane:EtOAc = 10:1) to yield the final product 4d as a white solid (52.7 mg, 70% yield).[1]
Mode of Action: GABA Receptor Antagonism
SF5-containing meta-diamide insecticides are non-competitive antagonists of the insect RDL (resistance to dieldrin) GABA receptor.[4][5] They bind to a site distinct from that of conventional insecticides like fipronil, making them effective against resistant insect populations.[6] Binding of the insecticide to the GABA receptor blocks the influx of chloride ions, leading to hyperexcitation of the insect's central nervous system, paralysis, and death.
SF5-Containing Herbicides: Dinitroaniline Analogs
Dinitroaniline herbicides, such as trifluralin, are widely used for pre-emergence weed control. They act by inhibiting microtubule formation, which is essential for cell division. Replacing the trifluoromethyl group of trifluralin with a pentafluorosulfanyl group has been shown to produce a highly potent herbicide.[7]
Quantitative Data Summary
| Compound ID | Structure | Common Name | Target Weeds | Activity | Reference |
| SF5-Trifluralin | 2,6-dinitro-N,N-dipropyl-4-(pentafluoro-λ⁶-sulfanyl)aniline | N/A | Quackgrass, Crabgrass | ~5-fold more potent than trifluralin (pre-emergence) | [7] |
Experimental Protocol
Protocol 2: Synthesis of 2,6-dinitro-N,N-dipropyl-4-(pentafluoro-λ⁶-sulfanyl)aniline (SF5-Trifluralin)
This protocol outlines the synthesis starting from the commercially available 1-nitro-4-(pentafluoro-λ⁶-sulfanyl)benzene.
-
Amination: The starting material, 1-nitro-4-(pentafluoro-λ⁶-sulfanyl)benzene, is reacted with di-n-propylamine in a suitable solvent such as ethanol. The reaction is typically carried out at elevated temperatures in a sealed vessel to facilitate the nucleophilic aromatic substitution of a hydrogen ortho to the nitro group.
-
Nitration: The resulting N,N-dipropyl-4-(pentafluoro-λ⁶-sulfanyl)aniline is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the two nitro groups at the positions ortho to the amino group. The reaction is typically carried out at low temperatures to control the exothermicity.
-
Purification: The final product is isolated by pouring the reaction mixture onto ice, followed by filtration and washing of the precipitate. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Experimental Workflow
SF5-Containing Fungicides: Azole Analogs
Azole fungicides are a major class of agricultural and pharmaceutical antifungal agents that act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. The incorporation of an SF5 group into azole scaffolds is an emerging area of research with the potential to yield novel fungicides with improved efficacy and a broader spectrum of activity. While specific detailed protocols for SF5-containing agricultural fungicides are still emerging in the literature, the general synthetic strategies for related SF5-containing heterocycles can be adapted. For instance, SF5-substituted pyrazoles and triazoles have been synthesized via click chemistry, reacting SF5-alkynes with diazomethane or azides, respectively.[4][5]
Conceptual Synthetic Approach for an SF5-Triazole Fungicide
A plausible route to an SF5-containing triazole fungicide, analogous to commercial products like tebuconazole, would involve the synthesis of an SF5-substituted epoxide intermediate, followed by its reaction with 1,2,4-triazole.
Further research is required to establish detailed protocols and evaluate the fungicidal activity of such compounds against a range of phytopathogens.
These application notes and protocols provide a foundation for researchers to explore the synthesis and application of SF5-containing agrochemicals. The unique properties of the pentafluorosulfanyl group offer significant potential for the development of next-generation crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pentafluorosulfanylpyrazole and pentafluorosulfanyl-1,2,3-triazole and their derivatives as energetic materials by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 4-Iodophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodophenylsulfur pentafluoride is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The electron-withdrawing nature and unique steric profile of the pentafluorosulfanyl (SF₅) group can impart desirable properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity.[1][2] This document provides detailed application notes and experimental protocols for common palladium-catalyzed cross-coupling reactions utilizing this compound as a key reactant.
The protocols outlined below are based on established synthetic methodologies for cross-coupling reactions and have been adapted for the specific reactivity of this compound. These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of novel chemical entities.
Key Cross-Coupling Reactions
Four key palladium-catalyzed cross-coupling reactions are detailed in this document:
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds.
-
Sonogashira Coupling: For the synthesis of aryl-alkyne derivatives.
-
Buchwald-Hartwig Amination: For the construction of arylamines.
-
Negishi Coupling: For the formation of carbon-carbon bonds with organozinc reagents.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for cross-coupling reactions involving aryl iodides, with specific data for SF₅-substituted compounds where available.
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-95 |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | CsF/Ag₂O | DME | 70 | 24 | >90 |
| 4-Biphenylboronic acid | Pd(OAc)₂ (10) | - | NaHCO₃ (sat.) | EtOH/H₂O | RT | 0.4 | 63-93[3] |
Table 2: Sonogashira Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT-50 | 2-6 | 80-95 |
| Propargyl amine | Pd catalyst (5) | CuI (10) | DBU | Dioxane/EtOH | 90 | 0.25 | 73[3] |
| Phenylacetylene | Cu(TMHD)₂ (5) | - | Et₃N | Toluene | 90 | 14 | 74 (for iodobenzene)[4] |
Table 3: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ | Toluene | 90-110 | 12-24 | 70-90 |
| Benzylamine | Pd(OAc)₂ (15) | BINAP (20) | Cs₂CO₃ | Toluene | 90 | 48 | 61 (for a fluorous arylsulfonate)[5] |
| Aryl amines | Ni(acac)₂ (1.5) | - | K₃PO₄ | Dioxane | 100 | 24 | 81-91 (for aryl iodides)[6] |
Table 4: Negishi Coupling of this compound
| Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Arylzinc Halide | Pd₂(dba)₃ (2.5) | SPhos (10) | - | THF | 50 | 3-5 | 32-42 (for a related SF₅-containing substrate)[7][8] |
| Diarylzinc | CuI (5) | - | LiCl | DMF | 100 | 12 | up to 87 (for aryl iodides)[9] |
| Alkylzinc Halide | Pd₂(dba)₃ (2) | PCyp₃ (8) | NMI | THF/NMP | 80 | 12 | Good yields for unactivated alkyl iodides[10] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), and SPhos (0.10 mmol, 10 mol%).
-
Add toluene (5 mL) and deionized water (1 mL) to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50 °C for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%) and Xantphos (0.02-0.04 mmol, 2-4 mol%) to a dry Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes to form the catalyst complex.
-
In a separate flask, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and cesium carbonate (1.5 mmol, 1.5 equiv.).
-
Transfer the pre-formed catalyst solution to the flask containing the reactants via syringe.
-
Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 4: Negishi Coupling
This protocol describes a general method for the Negishi coupling of this compound with an organozinc reagent.
Materials:
-
This compound
-
Organozinc reagent (prepared in situ or from a commercial source)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and SPhos (0.10 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) and stir to dissolve.
-
In a separate flask, add this compound (1.0 mmol, 1.0 equiv.).
-
Add the solution of the organozinc reagent (1.2-1.5 mmol, 1.2-1.5 equiv.) in THF to the flask containing the aryl iodide.
-
Transfer the catalyst solution to the reactant mixture via cannula.
-
Heat the reaction to 50 °C and stir for 3-5 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
Catalytic Cycles and Experimental Workflows
The following diagrams illustrate the catalytic cycles for the described cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Iodophenyl-[18F]fluorosulfate as a versatile building block for Pd-catalyzed cross-coupling reactions - JuSER [juser.fz-juelich.de]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides [organic-chemistry.org]
- 10. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Iodophenylsulfur Pentafluoride
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 4-Iodophenylsulfur pentafluoride. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to enhance reaction yields and address common challenges encountered with this electron-deficient substrate.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.
Issue 1: Low to No Product Yield
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary causes and how can I troubleshoot this?
Answer: Low yields with this compound, a highly electron-deficient aryl iodide, are common but can often be resolved by systematically evaluating the reaction components. The strong electron-withdrawing nature of the pentafluorosulfanyl (SF₅) group significantly influences the reactivity of the aryl iodide.[1][2][3]
Initial Checks & Solutions:
-
Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is critical. The oxidative addition step is generally facile with electron-deficient aryl iodides, but the subsequent steps of the catalytic cycle may be challenging.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the reductive elimination step. Ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[4][5] Standard ligands like triphenylphosphine (PPh₃) may be less effective.
-
Pre-catalyst Choice: Use a stable, air- and moisture-insensitive pre-catalyst (e.g., a Buchwald G2 or G3 pre-catalyst) to ensure the efficient generation of the active Pd(0) species.[6]
-
-
Base Selection: The base activates the boronic acid for the transmetalation step. Its strength and solubility are crucial.
-
Recommendation: A moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For particularly stubborn couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary, though it can promote side reactions.
-
-
Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates.
-
Recommendation: Anhydrous, degassed aprotic polar solvents are generally preferred. Combinations like dioxane/water, THF/water, or DMF are common.[7] Ensure all solvents, including water, are thoroughly degassed to prevent catalyst deactivation.
-
-
Reaction Temperature: While oxidative addition may be fast, subsequent steps might require thermal energy.
-
Recommendation: Start with a moderate temperature (e.g., 80-100 °C). If the reaction is sluggish, a higher temperature (up to 110 °C) can be beneficial.[7]
-
Issue 2: Significant Formation of Side Products
Question: I am observing significant byproducts, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?
Answer: Side reactions are common in Suzuki couplings and can often be mitigated by adjusting the reaction conditions.
-
Boronic Acid Homocoupling (Glaser Coupling): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen.
-
Troubleshooting:
-
Rigorous Degassing: Ensure the reaction mixture and solvent are meticulously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.
-
Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst can minimize the amount of Pd(II) species present at the beginning of the reaction, which can promote homocoupling.
-
-
-
Dehalogenation (Hydrodehalogenation): This side reaction replaces the iodine atom with a hydrogen, leading to the formation of Phenylsulfur pentafluoride.
-
Troubleshooting:
-
Choice of Base and Solvent: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Similarly, alcohol solvents can also lead to the formation of palladium-hydride species responsible for dehalogenation.
-
Ligand Selection: Using bulky, electron-rich ligands can sometimes accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.
-
-
-
Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.
-
Troubleshooting:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are often more stable towards protodeboronation than the corresponding boronic acids.
-
Minimize Water: While often necessary, excess water can promote this side reaction. Use the minimum amount of water required for the reaction, or consider anhydrous conditions if feasible.
-
-
Frequently Asked Questions (FAQs)
Q1: Is this compound considered an "activated" or "deactivated" substrate for Suzuki coupling? A1: It is considered a highly "activated" substrate towards the initial oxidative addition step. The strongly electron-withdrawing SF₅ group makes the C-I bond electron-deficient and highly susceptible to insertion by the Pd(0) catalyst.[1][2][8] However, this electronic effect can sometimes slow down the final reductive elimination step, making the overall optimization of the catalytic cycle crucial.
Q2: What is the optimal catalyst loading for this type of reaction? A2: For initial optimization, a catalyst loading of 1-2 mol% is a good starting point. If the reaction is efficient, the loading can often be reduced to as low as 0.1-0.5 mol%. For particularly challenging couplings, increasing the loading to 5 mol% may be necessary.
Q3: How critical is the purity of the boronic acid? A3: Very critical. Boronic acids can dehydrate to form boroxines, and they can degrade upon storage. Using high-purity boronic acid (or a more stable boronate ester) is essential for obtaining high and reproducible yields. It is often recommended to use a slight excess (1.2-1.5 equivalents) of the boron reagent.
Q4: Can I use microwave irradiation to accelerate the reaction? A4: Yes, microwave heating can often significantly reduce reaction times and improve yields by providing rapid and uniform heating. Typical conditions might involve heating at 100-150 °C for 10-30 minutes. However, conditions must be carefully optimized for each specific substrate combination.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical starting points and optimization parameters for the Suzuki coupling of an electron-deficient aryl iodide like this compound with a generic arylboronic acid.
Table 1: Screening of Catalysts and Ligands (Conditions: this compound (1.0 eq), Phenylboronic Acid (1.2 eq), K₃PO₄ (2.0 eq), Dioxane/H₂O (4:1), 80 °C, 12 h)
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | 35 |
| 2 | Pd(OAc)₂ | P(t-Bu)₃ | 75 |
| 3 | Pd₂(dba)₃ | XPhos | 92 |
| 4 | Pd₂(dba)₃ | SPhos | 95 |
| 5 | XPhos Pd G3 (2 mol%) | - | 96 |
Table 2: Screening of Bases and Solvents (Conditions: this compound (1.0 eq), Phenylboronic Acid (1.2 eq), XPhos Pd G3 (2 mol%), 100 °C, 8 h)
| Entry | Base (2.0 eq) | Solvent (0.1 M) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (10:1) | 88 |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 96 |
| 3 | Cs₂CO₃ | THF/H₂O (4:1) | 94 |
| 4 | K₃PO₄ | DMF | 91 |
| 5 | t-BuOK | Dioxane | 85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Pre-catalyst
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (or SPhos Pd G3) (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), powder (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium pre-catalyst, and K₃PO₄ under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 to 10:1 ratio) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low-yielding Suzuki reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Reactions with SF₅ Compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with Sonogashira cross-coupling reactions involving pentafluorosulfanyl (SF₅)-substituted compounds.
Troubleshooting Guide
This section addresses common problems observed during the Sonogashira coupling of SF₅-substituted aryl halides with terminal alkynes.
Q1: My reaction shows no product formation, and I only recover my SF₅-aryl halide starting material. What are the likely causes?
A1: A complete lack of reactivity in Sonogashira reactions, especially with activated substrates like SF₅-aryl halides, typically points to a fundamental issue with the catalytic system or reaction setup. The strong electron-withdrawing nature of the SF₅ group generally accelerates the oxidative addition step, so the problem likely lies elsewhere.[1][2]
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to oxidation and deactivation of the catalyst. A color change to black (Pd black) is a common indicator of catalyst decomposition.[3]
-
Solution: Ensure all solvents and amine bases are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Use freshly opened, high-purity catalysts and ligands.
-
-
Insufficient Temperature: While SF₅-aryl iodides are highly reactive, the corresponding bromides or chlorides require more thermal energy for the initial oxidative addition to occur.[4]
-
Solution: If using an SF₅-aryl bromide, try increasing the reaction temperature incrementally, for example, from room temperature to 50-80 °C. For aryl chlorides, higher temperatures (e.g., >100 °C) and specialized catalyst systems are often necessary.[5]
-
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be optimal.
-
Solution: Switch to more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium catalyst and promote efficient coupling.[2]
-
-
Base Incompatibility: The chosen base may not be strong enough to deprotonate the terminal alkyne effectively, or it may be of poor quality (e.g., containing excessive water).
-
Solution: Use a dry, high-purity amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). In some cases, stronger inorganic bases like Cs₂CO₃ or K₂CO₃ in a polar aprotic solvent can be effective, particularly in copper-free protocols.[6]
-
Troubleshooting Workflow: No Product
Caption: A logical workflow for troubleshooting a failed reaction.
Q2: My reaction gives a very low yield of the desired product, along with several side products. How can I improve the selectivity?
A2: Low yields are often the result of competing side reactions. The most common side reaction in Sonogashira coupling is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diyne.[6]
Possible Causes & Solutions:
-
Alkyne Homocoupling (Glaser Coupling): This side reaction is mediated by the copper(I) co-catalyst, especially in the presence of oxygen. It is often observed as a solid precipitate.
-
Solution 1 (Minimize Oxygen): As with catalyst deactivation, rigorous degassing is crucial. Maintaining a positive pressure of an inert atmosphere (Ar or N₂) throughout the reaction is essential.
-
Solution 2 (Copper-Free Conditions): If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy. These protocols often require a different base (e.g., pyrrolidine, Cs₂CO₃) and may need higher temperatures or more specialized ligands but completely eliminate the primary pathway for Glaser coupling.[7][8]
-
Solution 3 (Additive): In some cases, adding a reducing agent or a co-solvent like piperidine can suppress homocoupling.
-
-
Decomposition of Starting Materials or Product: The SF₅ group makes the aromatic ring highly electron-poor, which can render it susceptible to nucleophilic attack under harsh conditions (high temperature, strong base).
-
Solution: Attempt the reaction at the lowest possible temperature that still allows for reasonable conversion. Use a milder base if possible. Monitor the reaction progress closely by TLC or GC/MS to avoid prolonged heating after the starting material is consumed.[9]
-
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst is best for coupling with SF₅-aryl halides? A: There is no single "best" catalyst, but a good starting point is a commercially available, air-stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ , which is reduced in situ to the active Pd(0) species.[9] If this provides low yields, switching to a catalyst system with more electron-rich and sterically bulky ligands, such as Pd(P(t-Bu)₃)₂ or catalysts generated from palladacycles and ligands like XPhos or SPhos , is recommended. These ligands promote efficient oxidative addition and reductive elimination steps.[2]
Q: Is a copper(I) co-catalyst necessary for reactions with SF₅ compounds? A: Not always. The traditional Sonogashira mechanism relies on a dual catalytic cycle with both palladium and copper.[8] The copper(I) salt (typically CuI) reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[9] However, as mentioned in the troubleshooting section, copper also promotes undesirable alkyne homocoupling. Given that SF₅-aryl halides are highly activated, they are excellent candidates for copper-free Sonogashira reactions . Success in a copper-free system often depends on the right combination of ligand, base, and solvent.[7]
Q: How does the SF₅ group affect the Sonogashira catalytic cycle? A: The pentafluorosulfanyl (SF₅) group is one of the most strongly electron-withdrawing groups used in medicinal chemistry. Its primary impact is on the oxidative addition step of the catalytic cycle. By withdrawing electron density from the aryl halide C-X bond, it makes the carbon atom more electrophilic and susceptible to attack by the Pd(0) catalyst, thereby accelerating this often rate-determining step.[1][2]
Sonogashira Cycle with SF₅-Aryl Halide
Caption: The Sonogashira catalytic cycle for an SF₅-aryl halide.
Data Summary
| Parameter | Condition for Aryl Iodide | Condition for Aryl Bromide | Rationale & Comments |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-2 mol%) | Pd(OAc)₂ (2 mol%) + Ligand | Iodides are more reactive and work with simpler catalysts.[10] Bromides often require stronger, custom ligand systems. |
| Ligand | PPh₃ (2-4 mol%) | XPhos or SPhos (4-5 mol%) | Bulky, electron-rich ligands are needed to facilitate the more difficult oxidative addition of aryl bromides.[2] |
| Cu Co-catalyst | CuI (2-5 mol%) | CuI (5-10 mol%) | Higher loading may be needed for less reactive substrates. Consider copper-free alternatives if homocoupling is an issue.[11] |
| Base | Triethylamine (TEA) or DIPEA | Diisopropylamine or Cs₂CO₃ | Amine bases act as both the base and often the solvent. Inorganic bases can be effective in polar solvents. |
| Solvent | THF or neat TEA | DMF, Toluene, or Dioxane | Choice depends on temperature; higher boiling point solvents are needed for less reactive bromides.[4][12] |
| Temperature | Room Temp to 40 °C | 60 °C to 100 °C | The high reactivity of SF₅-aryl iodides often allows for mild conditions.[6] |
General Experimental Protocol (Copper-Catalyzed)
This protocol provides a general starting point for the Sonogashira coupling of an SF₅-substituted aryl iodide. Note: This procedure should be performed under an inert atmosphere using Schlenk line techniques.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the SF₅-aryl iodide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).[13]
-
Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF, 5 mL) and anhydrous, degassed triethylamine (TEA, 3.0 mmol, 3.0 equiv) via syringe.[8][13]
-
Stir the resulting mixture at room temperature for 10-15 minutes. The solution may range from pale yellow to a dark brown suspension.
-
-
Alkyne Addition:
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction at the desired temperature (start with room temperature for aryl iodides).
-
Monitor the progress of the reaction by TLC (staining with KMnO₄ can help visualize the alkyne and product) or by taking aliquots for GC/MS analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a short plug of Celite to remove insoluble catalyst residues and salts. Wash the Celite pad with additional solvent.[13]
-
Wash the combined organic filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylalkyne.[14]
-
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions and byproducts with 4-Iodophenylsulfur pentafluoride
Welcome to the technical support center for 4-Iodophenylsulfur pentafluoride (4-Iodo-ArSF₅). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a highly versatile compound primarily used in organic synthesis and materials science. Its main applications include:
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Cross-Coupling Reactions: It serves as an excellent coupling partner in various palladium-catalyzed reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, for the introduction of the electron-withdrawing pentafluorosulfanylphenyl group.
-
Fluorination Reactions: The compound can be used in the development of novel fluorinating agents.[1]
-
Material Science: It is a building block for advanced materials, including fluorinated polymers with enhanced thermal and chemical resistance.[1]
-
Pharmaceutical and Agrochemical Development: The unique properties of the SF₅ group, such as high lipophilicity and metabolic stability, make it a valuable moiety in the design of new drug candidates and agrochemicals.[1]
Q2: What are the general stability characteristics of this compound?
A2: The pentafluorosulfanyl (SF₅) group is known for its high thermal and chemical stability. This compound is a solid with a melting point of 34-38 °C and can be handled under normal laboratory conditions.[1] However, prolonged exposure to strong bases, high temperatures, or UV light may lead to degradation.
Q3: How should this compound be stored?
A3: It is recommended to store this compound at 2-8 °C under an inert atmosphere to ensure long-term stability and prevent potential degradation.[1]
Troubleshooting Guides for Common Cross-Coupling Reactions
The following guides address specific issues that may be encountered during common palladium-catalyzed cross-coupling reactions with this compound.
Suzuki Coupling
Issue: Low yield of the desired biaryl product and formation of homocoupled byproducts.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution |
| Inefficient Catalyst Activation | Ensure the use of a high-quality palladium precatalyst or that the active Pd(0) species is efficiently generated in situ. Consider using a pre-activation step by stirring the Pd(II) source and ligand before adding to the main reaction. |
| Base Incompatibility | The choice of base is critical. For electron-poor aryl iodides like 4-Iodo-ArSF₅, a moderately strong base such as K₂CO₃ or Cs₂CO₃ is often effective. Stronger bases like KOtBu may promote side reactions. |
| Premature Boronic Acid Degradation | Ensure the boronic acid is of high purity. If degradation is suspected, consider using a slight excess (1.1-1.2 equivalents). Running the reaction under strictly anaerobic conditions can also minimize degradation. |
| Formation of Homocoupled Byproducts | This can result from slow transmetalation. Ensure the base and solvent system are optimal for the specific boronic acid used. In some cases, adjusting the Pd/ligand ratio can suppress homocoupling. |
Illustrative Data for a Typical Suzuki Coupling:
| Entry | Base | Solvent | Temperature (°C) | Yield of Desired Product (%) | Homocoupling of Boronic Acid (%) | Hydrodeiodination of 4-Iodo-ArSF₅ (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 90 | 85 | 5 | <2 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 | 3 | <1 |
| 3 | KOtBu | THF | 70 | 45 | 15 | 25 |
| 4 | K₃PO₄ | DMF | 110 | 78 | 10 | 5 |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Experimental Workflow for Suzuki Coupling:
Sonogashira Coupling
Issue: Low yield of the desired aryl-alkyne product and formation of Glaser coupling byproduct (alkyne homocoupling).
Potential Causes and Solutions:
| Potential Cause | Proposed Solution |
| Catalyst Deactivation | The catalyst system, particularly the copper(I) co-catalyst, can be sensitive to oxygen. Ensure rigorous degassing of solvents and use of an inert atmosphere. If issues persist, consider a copper-free Sonogashira protocol. |
| Glaser Homocoupling | This is a common side reaction, especially with terminal alkynes, and is promoted by the presence of oxygen and the copper catalyst. Minimize reaction time and maintain a strict inert atmosphere. Using a slight excess of the alkyne can sometimes favor the cross-coupling product. |
| Base Strength | An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is anhydrous and of high purity. The strongly electron-withdrawing nature of the SF₅ group facilitates the oxidative addition step, often allowing for milder reaction conditions. |
| Incomplete Reaction | Due to the high reactivity of aryl iodides, incomplete conversion is often due to catalyst deactivation or issues with the alkyne coupling partner. Ensure the alkyne is pure and that the reaction temperature is appropriate. |
Illustrative Data for a Typical Sonogashira Coupling:
| Entry | Catalyst System | Base | Temperature (°C) | Yield of Desired Product (%) | Glaser Homocoupling (%) |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | TEA | 60 | 88 | 7 |
| 2 | Pd(PPh₃)₄ / CuI | DIPEA | Room Temp | 91 | 5 |
| 3 | Pd(OAc)₂ / XPhos (Cu-free) | Cs₂CO₃ | 80 | 82 | <2 |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Logical Diagram for Troubleshooting Sonogashira Coupling:
Buchwald-Hartwig Amination
Issue: Formation of hydrodeiodination byproduct (pentafluorosulfanylbenzene) and low yield of the desired arylamine.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution |
| Hydrodeiodination | This is a common side reaction where the aryl iodide is reduced. It can be promoted by the presence of water or other protic impurities, which can lead to the formation of palladium hydride species. Ensure all reagents and solvents are anhydrous. The choice of base is also crucial; sterically hindered bases like LiHMDS or NaOtBu are often used. |
| Slow Reductive Elimination | The final step of the catalytic cycle can be slow, leading to catalyst decomposition or side reactions. The choice of phosphine ligand is critical to facilitate this step. For electron-poor aryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective. |
| Catalyst Poisoning | Some functional groups on the amine coupling partner can poison the palladium catalyst. Ensure the amine is of high purity. If catalyst poisoning is suspected, increasing the catalyst loading may be necessary, although optimizing the ligand and base is a more cost-effective first step. |
Illustrative Data for a Typical Buchwald-Hartwig Amination:
| Entry | Ligand | Base | Temperature (°C) | Yield of Desired Product (%) | Hydrodeiodination (%) |
| 1 | XPhos | NaOtBu | 100 | 90 | 5 |
| 2 | RuPhos | LiHMDS | 90 | 85 | 8 |
| 3 | P(t-Bu)₃ | K₃PO₄ | 110 | 65 | 20 |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Signaling Pathway Diagram for Buchwald-Hartwig Catalytic Cycle:
References
Technical Support Center: 4-Iodophenylsulfur Pentafluoride in Cross-Coupling Reactions
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 4-Iodophenylsulfur pentafluoride in cross-coupling reactions. It provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of minimizing or preventing homo-coupling side reactions, leading to the formation of 4,4'-bis(pentafluorosulfanyl)biphenyl.
Troubleshooting Guide: Preventing Homo-coupling of this compound
Undesired homo-coupling is a frequent side reaction in palladium-catalyzed cross-coupling chemistry. The electron-withdrawing nature of the pentafluorosulfanyl (SF₅) group in this compound can influence the reactivity of the aryl iodide, potentially impacting the propensity for homo-coupling. Below are common issues and actionable solutions to favor the desired hetero-coupling product.
Issue 1: Significant Formation of 4,4'-bis(pentafluorosulfanyl)biphenyl in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the homo-coupling of the boronic acid reagent or the aryl halide can be a significant side reaction. The presence of oxygen is a known promoter of the homo-coupling of boronic acid reactants.
Solutions & Experimental Protocols:
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Rigorous Exclusion of Oxygen: The primary cause of boronic acid homo-coupling is the presence of molecular oxygen. It is crucial to ensure the reaction is performed under strictly anaerobic conditions.
-
Protocol:
-
Assemble the reaction glassware and flame-dry under vacuum, then cool under an inert atmosphere (Argon or Nitrogen).
-
Degas all solvents and liquid reagents by three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
Add all solid reagents to the reaction flask under a positive flow of inert gas.
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Maintain a positive pressure of the inert gas throughout the entire reaction.
-
-
-
Choice of Palladium Catalyst and Ligands: The nature of the palladium catalyst and the supporting ligands can significantly influence the relative rates of the desired cross-coupling and the undesired homo-coupling.
-
Recommendations:
-
Use a pre-activated Pd(0) source like Pd(PPh₃)₄ or generate the active Pd(0) species in situ from a Pd(II) precursor such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ with the addition of a suitable phosphine ligand.
-
Employ bulky, electron-rich phosphine ligands which can accelerate the rate of reductive elimination to form the desired product and suppress side reactions.
-
-
-
Addition of a Mild Reducing Agent: The presence of a mild reducing agent can help to suppress the palladium(II)-mediated homo-coupling of the boronic acid.
-
Protocol:
-
To the reaction mixture containing the this compound, boronic acid, base, and solvent, add a sub-stoichiometric amount of a mild reducing agent like potassium formate.
-
Stir for a few minutes under an inert atmosphere before adding the palladium catalyst.
-
-
Table 1: Effect of Reaction Conditions on Suzuki-Miyaura Homo-coupling
| Parameter | Condition Favoring Hetero-coupling | Condition Favoring Homo-coupling |
| Atmosphere | Strictly inert (Argon, Nitrogen) | Presence of Oxygen |
| Palladium Source | Pd(0) catalysts (e.g., Pd(PPh₃)₄) | Certain Pd(II) precursors without proper reduction |
| Ligands | Bulky, electron-rich phosphines | Less sterically demanding or no phosphine ligands |
| Additives | Mild reducing agents (e.g., potassium formate) | Oxidizing species |
Issue 2: Formation of Di-alkyne Byproduct (Glaser Coupling) in Sonogashira Coupling
In the Sonogashira reaction, the copper(I) co-catalyst, essential for the activation of the terminal alkyne, can also promote the oxidative homo-coupling of the alkyne, a side reaction known as Glaser coupling. The presence of oxygen is a key factor in this undesired pathway.
Solutions & Experimental Protocols:
-
Strictly Anaerobic and Anhydrous Conditions: Oxygen is the primary oxidant for the copper-mediated alkyne dimerization.
-
Protocol:
-
Use a flame-dried Schlenk flask or a glovebox for the reaction setup.
-
Degas all solvents and liquid reagents thoroughly.
-
Ensure the amine base is freshly distilled and degassed.
-
Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
-
-
Copper-Free Sonogashira Protocols: To completely eliminate the possibility of Glaser coupling, a copper-free protocol can be employed. These conditions often require a more active palladium catalyst and a suitable base.
-
Protocol:
-
In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or piperidine).
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Heat the reaction mixture under an inert atmosphere and monitor for completion.
-
-
-
Use of a Reducing Atmosphere: Introducing a small amount of a reducing gas can help to suppress the oxidative homo-coupling.
Table 2: Troubleshooting Sonogashira Homo-coupling (Glaser Coupling)
| Parameter | Condition Favoring Hetero-coupling | Condition Favoring Homo-coupling |
| Atmosphere | Strictly inert (Ar/N₂); Reducing (H₂/N₂) | Presence of Oxygen |
| Copper(I) Co-catalyst | Copper-free protocols; Low catalyst loading | High concentration of Cu(I) |
| Base | Amine base (e.g., triethylamine, piperidine) | Inappropriate base or excess base |
| Solvent | Degassed, anhydrous solvents | Solvents with dissolved oxygen |
Issue 3: Homo-coupling of this compound in Heck Coupling
In the Mizoroki-Heck reaction, the formation of biaryl products through the homo-coupling of the aryl halide can occur, particularly at higher temperatures or with certain catalyst systems.
Solutions & Experimental Protocols:
-
Optimize Catalyst and Ligand: The choice of palladium source and ligand is critical in controlling the selectivity of the Heck reaction.
-
Recommendations:
-
Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor.
-
The use of phosphine ligands is often necessary to stabilize the active palladium species and promote the desired catalytic cycle. The choice of ligand can influence the selectivity between the Heck product and homo-coupling.
-
-
-
Control of Reaction Temperature: Higher reaction temperatures can sometimes favor homo-coupling.
-
Protocol:
-
Start the reaction at a lower temperature and gradually increase it if the reaction is sluggish.
-
Monitor the reaction progress by TLC or GC/LC-MS to find the optimal temperature that favors the Heck product while minimizing byproduct formation.
-
-
-
Choice of Base and Solvent: The base and solvent can influence the reaction pathway.
-
Recommendations:
-
Organic bases like triethylamine are commonly used. Inorganic bases such as potassium carbonate can also be effective.
-
Aprotic polar solvents like DMF, NMP, or acetonitrile are typical choices. The optimal combination of base and solvent should be determined empirically for this specific substrate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling and why is it a problem?
A1: Homo-coupling is an undesired side reaction in cross-coupling chemistry where two identical molecules couple with each other. For example, in a reaction intended to couple this compound with another molecule (hetero-coupling), the formation of 4,4'-bis(pentafluorosulfanyl)biphenyl from the coupling of two molecules of the starting aryl iodide is considered homo-coupling. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process.
Q2: Does the SF₅ group on the aryl iodide make homo-coupling more likely?
A2: The pentafluorosulfanyl (SF₅) group is a strong electron-withdrawing group. For aryl halides with electron-withdrawing substituents, the rate of oxidative addition to the palladium(0) catalyst can be faster. While this can be beneficial for the overall reaction rate, a very fast oxidative addition that is not well-matched with the subsequent steps of the catalytic cycle could potentially lead to an increased concentration of the Ar-Pd(II)-X intermediate, which might then be more prone to side reactions like homo-coupling under certain conditions.
Q3: Can I use the same conditions for this compound as I would for iodobenzene?
A3: While standard cross-coupling conditions are a good starting point, optimization is often necessary. The electronic properties of the SF₅ group may require adjustments to the reaction conditions. For instance, the choice of ligand, base, and temperature might need to be fine-tuned to achieve high selectivity for the desired hetero-coupled product. It is recommended to start with established protocols and then systematically vary the reaction parameters to optimize the outcome for this specific substrate.
Q4: How can I effectively monitor the reaction for the formation of the homo-coupled byproduct?
A4: The most effective way to monitor the reaction is by using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). It is advisable to synthesize or obtain a standard of the homo-coupled product, 4,4'-bis(pentafluorosulfanyl)biphenyl, to easily identify it in the reaction mixture. This will allow for a more accurate assessment of the reaction's selectivity and aid in the optimization of the reaction conditions.
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the general catalytic cycles for Suzuki-Miyaura and Sonogashira reactions, highlighting the points where homo-coupling can occur.
Caption: Suzuki-Miyaura cycle and competing boronic acid homo-coupling.
Caption: Sonogashira cycle and competing Glaser homo-coupling.
References
Improving the stability of 4-Iodophenylsulfur pentafluoride in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 4-Iodophenylsulfur pentafluoride in solution during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable crystalline solid that can be handled in air for short periods.[1][2] The pentafluorosulfanyl (SF5) group is known for its high thermal and chemical stability, often referred to as a "super-trifluoromethyl group".[3] However, like many organohalogen compounds, its stability in solution can be affected by the choice of solvent, temperature, light, and the presence of reactive species. For optimal results, it is best to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when preparing and storing solutions.
Q2: Which solvents are recommended for dissolving this compound?
A2: this compound is soluble in a range of common organic solvents. For reactions where stability is crucial, anhydrous, aprotic solvents are recommended. These include:
-
Aprotic Polar Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), Dioxane, Tetrahydrofuran (THF)
-
Nonpolar/Weakly Polar Solvents: Toluene, Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Protic solvents, such as alcohols (e.g., methanol, ethanol), should be used with caution as they may participate in side reactions or promote decomposition, particularly in the presence of bases or catalysts. The use of degassed solvents is recommended to minimize oxidation.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are best prepared fresh for immediate use. If short-term storage is necessary, solutions should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature (2-8 °C) and protected from light.[1] Long-term storage of solutions is generally not recommended due to the potential for slow degradation.
Q4: What are the likely degradation pathways for this compound in solution?
A4: While the SF5 group itself is highly robust, degradation in solution may occur via several pathways:
-
Protodeiodination: Cleavage of the carbon-iodine bond, replacing the iodine with a hydrogen atom from a proton source (e.g., trace water, protic solvents).
-
Reaction with Nucleophiles: Strong nucleophiles can displace the iodide or react with the aromatic ring.
-
Photodegradation: Exposure to UV light may promote radical reactions and decomposition.
-
Catalyst-Induced Decomposition: Some transition metal catalysts used in cross-coupling reactions can potentially cause homocoupling or other side reactions if conditions are not optimal.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Reagent Degradation: The this compound solution may have degraded prior to or during the reaction. | 1a. Prepare a fresh solution of the reagent immediately before use.1b. Use anhydrous, degassed solvents.1c. Ensure the reaction is run under an inert atmosphere (N2 or Ar). |
| 2. Incompatible Solvent: The solvent may be reacting with the reagent or inhibiting the desired reaction. | 2a. Switch to a recommended aprotic solvent (e.g., THF, Dioxane, Toluene).2b. If a protic solvent is required, add it at a later stage or at a lower temperature if possible. | |
| 3. Sub-optimal Temperature: The reaction temperature may be too high, causing decomposition. | 3a. Attempt the reaction at a lower temperature.3b. Monitor the reaction for the appearance of decomposition products by TLC or LC-MS. | |
| Formation of Phenylsulfur Pentafluoride (deiodinated product) | 1. Presence of a Proton Source: Trace amounts of water or other protic impurities are causing protodeiodination. | 1a. Use rigorously dried solvents and reagents.1b. Add a proton scavenger, such as a non-nucleophilic base, if compatible with the reaction. |
| Inconsistent Reaction Results | 1. Variable Reagent Quality: The stability of the stock solution is inconsistent between experiments. | 1a. Avoid using old stock solutions. Always prepare fresh solutions for critical experiments.1b. Store the solid reagent in a desiccator at the recommended temperature (2-8 °C).[1] |
| 2. Light Exposure: The reaction is sensitive to light. | 2a. Protect the reaction vessel from light by wrapping it in aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of a Standardized Stock Solution
This protocol describes the preparation of a stock solution of this compound with enhanced stability for short-term use.
-
Preparation of Glassware: Oven-dry all glassware (e.g., volumetric flask, syringe) at 120 °C for at least 4 hours and allow to cool to room temperature in a desiccator.
-
Inert Atmosphere: Assemble the glassware and purge with a stream of dry nitrogen or argon for 10-15 minutes.
-
Solvent Preparation: Use anhydrous, degassed solvent (e.g., anhydrous THF or Dioxane from a solvent purification system or a freshly opened bottle).
-
Weighing the Reagent: In a glovebox or under a positive pressure of inert gas, quickly weigh the desired amount of this compound into the volumetric flask.
-
Dissolution: Add the anhydrous solvent to the flask via a syringe to the desired volume.
-
Mixing: Gently swirl the flask until the solid is completely dissolved.
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Storage: If not for immediate use, seal the flask with a septum, wrap with paraffin film, and store in a refrigerator at 2-8 °C, protected from light. Use within 24-48 hours for best results.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: A step-by-step workflow for the preparation of a stable stock solution.
Troubleshooting Logic for Low Yield Reactions
Caption: A decision tree for troubleshooting low-yielding reactions.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Iodophenylsulfur Pentafluoride
Welcome to the technical support center for the cross-coupling of 4-Iodophenylsulfur pentafluoride (4-I-Ph-SF₅). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate successful cross-coupling reactions with this unique and highly electron-deficient substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the strong electron-withdrawing nature and steric bulk of the pentafluorosulfanyl (SF₅) group. While the electron-deficient nature of the aryl iodide facilitates oxidative addition to the palladium catalyst, the SF₅ group can also influence the stability of intermediates and the rate of reductive elimination. Potential issues include catalyst deactivation, low product yields, and the formation of side products. Careful selection of the catalyst, ligand, and base is crucial for a successful reaction.
Q2: Which cross-coupling reactions are most suitable for this compound?
A2: Palladium-catalyzed cross-coupling reactions are the most effective methods for forming new bonds with this compound. The most commonly employed and successful reactions include:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
Q3: How does the reactivity of this compound compare to other aryl halides?
A3: The C-I bond in this compound is highly activated towards oxidative addition due to the strong electron-withdrawing effect of the SF₅ group. This generally makes it more reactive than less electron-deficient aryl iodides and significantly more reactive than the corresponding aryl bromides or chlorides. However, the subsequent steps in the catalytic cycle must also be considered for overall reaction efficiency.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to Pd(0). Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more easily reduced Pd(II) precatalyst with an appropriate ligand. |
| Inefficient Transmetalation | The choice of base is critical. Use a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate the formation of the boronate species. Ensure anhydrous conditions if using a boronic acid, or a controlled amount of water if using a boronate ester. |
| Steric Hindrance | The bulky SF₅ group may require a sterically hindered and electron-rich phosphine ligand to promote reductive elimination. Consider ligands such as XPhos, SPhos, or RuPhos. |
| Low Reaction Temperature | While oxidative addition may be facile, subsequent steps might require higher temperatures. Gradually increase the reaction temperature in increments of 10-20 °C. |
Issue 2: Homocoupling of the Alkyne in Sonogashira Coupling (Glaser Coupling)
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen promotes the oxidative homocoupling of copper acetylides. |
| High Copper Catalyst Loading | Reduce the amount of the copper co-catalyst (e.g., CuI) to the minimum effective concentration (typically 1-5 mol%). |
| Inappropriate Base | Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to minimize side reactions. |
| Copper-Free Conditions | If homocoupling persists, consider a copper-free Sonogashira protocol. This often requires a higher palladium catalyst loading and a different base, such as piperidine or pyrrolidine. |
Issue 3: Dehalogenation of this compound
| Potential Cause | Troubleshooting Step |
| Presence of a Hydrogen Source | Ensure solvents are anhydrous and of high purity. Some bases or additives can act as hydride donors. |
| Formation of Palladium-Hydride Species | This can be promoted by certain bases or impurities. A change of base or ligand may be necessary. Weaker bases like K₂CO₃ might be beneficial. |
| Slow Reductive Elimination | If the desired coupling is slow, the intermediate aryl-palladium complex has more time to undergo side reactions. Optimizing the ligand to accelerate reductive elimination can mitigate this issue. |
Catalyst and Condition Selection Tables
The following tables provide recommended starting conditions for the cross-coupling of this compound based on literature for similar electron-deficient aryl halides. Optimization will likely be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Catalyst Loading (mol%) | Typical Yield |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-2 | Good to Excellent |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 1-2 | Good to Excellent |
| Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 90 | 3-5 | Moderate to Good |
Table 2: Sonogashira Coupling Conditions
| Catalyst/Precatalyst | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Catalyst Loading (mol%) | Typical Yield |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | TEA | THF | 60 | 2-5 | Good to Excellent |
| Pd(OAc)₂ | - | - | Piperidine | DMF | 80 | 2-4 | Good (Copper-Free) |
| Pd(PPh₃)₄ | CuI | - | DIPEA | Toluene | 70 | 3-5 | Good to Excellent |
Table 3: Buchwald-Hartwig Amination Conditions
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Catalyst Loading (mol%) | Typical Yield | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 1-3 | Good to Excellent | | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 2-4 | Good | | RuPhos Pd G3 | - | K₃PO₄ | t-Amyl alcohol | 100 | 1-2 | Excellent |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
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Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent (e.g., toluene/H₂O, 4:1).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add this compound (1.0 equiv.) and the degassed solvent (e.g., THF).
-
Add the amine base (e.g., TEA, 3.0 equiv.) followed by the terminal alkyne (1.1 equiv.) via syringe.
-
Stir the reaction at the desired temperature (e.g., 60 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the degassed solvent (e.g., toluene).
-
Seal the tube and heat to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and quench with water.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for low product yield.
Solvent effects on the reactivity of 4-Iodophenylsulfur pentafluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodophenylsulfur pentafluoride. The information is designed to address specific issues that may be encountered during experiments, with a focus on the impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a non-polar molecule and is generally soluble in common organic solvents such as tetrahydrofuran (THF), dioxane, toluene, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents is typically good, while it is poorly soluble in water. When selecting a solvent for a reaction, it is crucial to ensure that all reactants are sufficiently soluble at the reaction temperature.
Q2: How does solvent polarity affect the rate of cross-coupling reactions (e.g., Suzuki, Sonogashira) with this compound?
A2: The rate and efficiency of cross-coupling reactions can be significantly influenced by solvent polarity. In general, polar aprotic solvents like DMF, DMSO, or dioxane can enhance the rate of reaction. This is because they can stabilize the charged intermediates and transition states that are often formed during the catalytic cycle. For instance, in Suzuki-Miyaura coupling, a polar solvent can facilitate the transmetalation step. However, the optimal solvent is highly dependent on the specific catalyst system and other reactants.[1]
Q3: Can protic solvents be used in reactions involving this compound?
A3: While aprotic solvents are more common, protic solvents can be used in certain reactions. For example, in some Suzuki-Miyaura coupling reactions, a mixture of an organic solvent and water is used. The presence of water can help to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the activation of the boronic acid. However, it is important to consider the potential for side reactions, such as hydrolysis of the catalyst or other sensitive functional groups, when using protic solvents.
Q4: What is the role of the solvent in nucleophilic aromatic substitution (SNA r) reactions of aryl-SF₅ compounds?
A4: In SNAr reactions, the solvent plays a critical role in stabilizing the Meisenheimer complex, which is a key intermediate. Polar aprotic solvents such as DMF, DMSO, and N-methyl-2-pyrrolidone (NMP) are excellent choices for these reactions as they can effectively solvate the charged intermediate, thereby lowering the activation energy and increasing the reaction rate. The choice of solvent can also influence the regioselectivity of the substitution.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
| Possible Cause | Troubleshooting Suggestion |
| Poor solubility of reactants or catalyst. | Try a different solvent or a solvent mixture. For example, if using toluene, consider adding a more polar co-solvent like DMF or dioxane to improve solubility. |
| Inefficient activation of the boronic acid. | If using a non-polar solvent, ensure the base is sufficiently soluble. A switch to a more polar solvent or the addition of a phase-transfer catalyst may be necessary. For some systems, a mixture of an organic solvent and water can be beneficial. |
| Catalyst deactivation. | The choice of solvent can impact catalyst stability. Highly coordinating solvents may sometimes inhibit the catalyst. If catalyst deactivation is suspected, try a less coordinating solvent like toluene or dioxane. |
| Side reactions. | In some cases, the solvent can participate in side reactions. For example, at high temperatures, DMF can decompose. Consider using a more stable solvent like dioxane or cyclopentyl methyl ether (CPME). |
Issue 2: Slow or Incomplete Sonogashira Coupling
| Possible Cause | Troubleshooting Suggestion |
| Low reaction rate. | The reaction rate of Sonogashira coupling is often enhanced in polar aprotic solvents. Consider switching from a non-polar solvent like toluene to DMF, NMP, or a mixture of toluene and a more polar solvent.[1] |
| Precipitation of catalyst or reactants. | Ensure all components are soluble at the reaction temperature. A solvent with better solvating power for the specific reactants and catalyst system should be chosen. |
| Homocoupling of the alkyne (Glaser coupling). | The solvent can influence the rate of the desired cross-coupling versus the undesired homocoupling. The presence of a co-solvent like an amine (e.g., triethylamine, diisopropylamine) is often crucial and also acts as a base. |
Issue 3: Difficulty in Achieving Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Troubleshooting Suggestion |
| High activation energy for the reaction. | Use a highly polar aprotic solvent such as DMSO or DMF to stabilize the intermediate Meisenheimer complex. |
| Low solubility of the nucleophile. | Ensure the chosen solvent can dissolve the nucleophile adequately. For ionic nucleophiles, a polar aprotic solvent is generally preferred. |
| Reaction temperature is too low. | SNAr reactions often require elevated temperatures. Select a solvent with a high boiling point that is stable at the required temperature. |
Data Presentation
Table 1: Commonly Used Solvents in Cross-Coupling Reactions of Aryl Halides
| Reaction Type | Common Solvents | Typical Bases |
| Suzuki-Miyaura | Toluene, Dioxane, THF, DMF, DME, Water (as co-solvent) | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |
| Sonogashira | DMF, THF, Toluene, Triethylamine, Diisopropylamine | Et₃N, i-Pr₂NH, Cs₂CO₃ |
| Buchwald-Hartwig Amination | Toluene, Dioxane, THF | NaOt-Bu, KOt-Bu, Cs₂CO₃ |
| Stille | Toluene, Dioxane, THF, DMF | (Often no base required) |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
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To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
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Add the chosen anhydrous solvent (e.g., toluene, dioxane, or a mixture such as toluene/water).
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Perform an aqueous work-up by adding water and extracting with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
General Protocol for a Sonogashira Coupling Reaction
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To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
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Add the chosen anhydrous solvent (e.g., DMF or THF) and a suitable base (e.g., triethylamine or diisopropylamine, which can also serve as a co-solvent).
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Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress.
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After the reaction is complete, quench the reaction with an aqueous solution of ammonium chloride.
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Extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.
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Purify the product by column chromatography.
Visualizations
References
Technical Support Center: Purification of SF5-Containing Products
Welcome to the technical support center for the purification of pentafluorosulfanyl (SF5)-containing products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges and to offer detailed protocols for achieving high purity of SF5-functionalized molecules. The unique physicochemical properties of the SF5 group, such as its high electronegativity and lipophilicity, can present specific challenges during purification.[1][2] This guide provides troubleshooting advice and frequently asked questions to address these issues directly.
Troubleshooting Guides
Flash Column Chromatography
Flash column chromatography is a primary purification technique for many SF5-containing compounds. However, issues such as poor separation, product decomposition, and low recovery can arise.
Problem: Poor or No Separation of Product from Impurities
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | - Systematically screen solvent systems using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of ~0.3 for the desired product.[3] - For SF5-aryl compounds, common solvent systems include gradients of hexane/ethyl acetate or hexane/dichloromethane.[4] - Consider using a different solvent system altogether, such as toluene with acetone or ethyl acetate, to alter the selectivity of the separation.[3][5] |
| Compound Instability on Silica Gel | - The acidic nature of silica gel can sometimes lead to the degradation of sensitive SF5-containing compounds.[6] - Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if decomposition has occurred. - If unstable, consider using deactivated silica gel (e.g., with triethylamine), or alternative stationary phases like alumina or Florisil.[7] |
| Co-elution with a Structurally Similar Impurity | - Optimize the solvent system for better resolution. Sometimes a less polar solvent system can provide better separation for closely related compounds. - If separation is still challenging, consider a different purification technique such as recrystallization or preparative HPLC. |
| Column Overloading | - The amount of crude material should typically be 1-5% of the mass of the silica gel. For difficult separations, a lower loading is recommended. |
Problem: Product is Tailing or Streaking on the Column
| Potential Cause | Suggested Solution |
| Compound is too Polar for the Solvent System | - Gradually increase the polarity of the eluent to improve the elution profile. |
| Acidic or Basic Nature of the Compound | - For basic compounds (e.g., containing amine groups), add a small amount of a volatile base like triethylamine (0.1-1%) to the eluent. - For acidic compounds, adding a small amount of acetic acid can help, but be cautious during solvent removal. |
| Inadequate Column Packing | - Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation. |
Problem: Low or No Recovery of the Product
| Potential Cause | Suggested Solution |
| Product is Irreversibly Adsorbed onto the Column | - This can happen with very polar compounds or if the compound is unstable on silica. - If instability is suspected, try a different stationary phase. - For highly polar compounds, a more polar eluent (e.g., with methanol) may be necessary. In some cases, reverse-phase chromatography might be a better option. |
| Product is Highly Volatile | - Use care when removing the solvent from the fractions under reduced pressure. Use a lower temperature and avoid prolonged exposure to high vacuum. |
| Product is Colorless and Hard to Detect | - Use TLC to analyze all fractions. Staining with potassium permanganate or other suitable stains can help visualize compounds that are not UV-active. |
Troubleshooting Workflow for Flash Chromatography
Caption: Troubleshooting flowchart for flash chromatography of SF5-containing products.
Crystallization
Crystallization is a powerful technique for obtaining highly pure solid SF5-containing products.
Problem: Compound Does Not Crystallize
| Potential Cause | Suggested Solution |
| Solution is Not Supersaturated | - The solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration. - If using a solvent/anti-solvent system, add more anti-solvent dropwise. |
| Inhibition of Crystal Nucleation | - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of the pure compound to the solution. |
| Inappropriate Solvent Choice | - The compound may be too soluble in the chosen solvent. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. - Perform solvent screening to find a more suitable solvent or solvent pair. |
Problem: Oiling Out Instead of Crystallizing
| Potential Cause | Suggested Solution |
| Melting Point of the Compound is Lower than the Crystallization Temperature | - The compound is coming out of solution as a liquid instead of a solid. - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Try a lower-boiling point solvent for the crystallization. |
| Presence of Impurities | - Impurities can lower the melting point of the compound and promote oiling out. - Try to remove the impurities by another method, such as a quick filtration through a plug of silica, before attempting crystallization. |
Problem: Poor Recovery of Crystals
| Potential Cause | Suggested Solution |
| Too Much Solvent Used | - A significant amount of the product may remain dissolved in the mother liquor. - Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| Crystallization Time is too Short | - Allow the solution to stand for a longer period, possibly at a lower temperature (e.g., in a refrigerator), to maximize crystal formation. |
| Premature Crystallization During Hot Filtration | - If performing a hot filtration to remove insoluble impurities, ensure the filtration apparatus is pre-heated and use a slight excess of solvent to prevent the product from crystallizing in the funnel. |
Decision Tree for Crystallization Solvent Selection
Caption: Decision tree for selecting a suitable solvent system for crystallization.
Frequently Asked Questions (FAQs)
Q1: Are SF5-containing compounds generally stable during purification?
A1: The stability of SF5-containing compounds can vary. The SF5 group itself is generally considered to be chemically and thermally stable.[1] However, the overall stability of the molecule depends on the other functional groups present. Some studies have indicated that N-substituted SF5-indoles show improved stability during purification compared to their N-unsubstituted counterparts.[7] It is always recommended to assess the stability of your specific compound to the chosen purification conditions (e.g., silica gel, acidic/basic modifiers) on a small scale first.
Q2: What are the best general starting conditions for flash chromatography of a new SF5-containing compound?
A2: A good starting point is to use a non-polar solvent system and gradually increase the polarity. A hexane/ethyl acetate gradient is a common choice for many organic compounds. For SF5-aryl compounds, hexane/dichloromethane gradients have also been used successfully.[4] Always perform TLC analysis first to determine an appropriate starting solvent composition.
Q3: My SF5-containing product is an oil. Can I still purify it by crystallization?
A3: If your product is an oil at room temperature, direct crystallization will not be possible. However, you might be able to form a solid derivative (e.g., a salt if your compound has a basic or acidic handle) that can be purified by crystallization. Alternatively, other purification techniques like chromatography or distillation (if the compound is thermally stable and volatile) would be more appropriate.
Q4: How can I determine the purity of my final SF5-containing product?
A4: Several analytical techniques can be used to assess purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for quantitative purity analysis.[5][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) can provide information about the presence of impurities. For volatile compounds, GC coupled with Mass Spectrometry (GC-MS) is excellent for identifying and quantifying impurities.[9][10]
Q5: I am seeing a significant loss of material during column chromatography of my 2-SF5-indole. What can I do to improve the yield?
A5: It has been reported that isolated yields of 2-SF5-indoles can be significantly lower after silica gel chromatography compared to NMR yields.[7] This suggests some degradation or irreversible adsorption on the silica. Trying different purification media such as deactivated silica gel, alumina, or Florisil might improve the recovery.[7] Minimizing the contact time with the stationary phase by using flash chromatography with a slightly higher flow rate could also be beneficial.
Experimental Protocols
Detailed Protocol for Flash Column Chromatography of an SF5-Aryl Compound
This protocol provides a general procedure for the purification of a moderately polar SF5-aryl compound.
1. Preparation:
-
Solvent System Selection: Use TLC to determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf for the product is approximately 0.3.
-
Column Selection: Choose a column with a diameter appropriate for the amount of crude material. A general rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight.
-
Slurry Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm).
-
In a separate beaker, create a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
2. Sample Loading:
-
Dry Loading (Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent.
-
Carefully pipette the solution onto the top of the column.
-
3. Elution and Fraction Collection:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in an appropriate number of test tubes or flasks.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
4. Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure, being mindful of the product's volatility.
Detailed Protocol for Recrystallization of a Solid SF5-Containing Product
This protocol outlines the steps for purifying a solid SF5-containing compound using a single-solvent recrystallization method.
1. Solvent Selection:
-
Place a small amount of the crude product (10-20 mg) in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent should not dissolve the compound well at room temperature.
-
Heat the test tube and add more solvent dropwise until the compound dissolves completely.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture to boiling while stirring.
-
Add more hot solvent portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask.
4. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
5. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Allow the crystals to dry completely under vacuum or in a desiccator.
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected for the purification of SF5-containing compounds, based on literature examples.
| Compound Type | Purification Method | Solvent System / Conditions | Typical Yield (%) | Final Purity (%) | Reference |
| SF5-Aryl Diamide | Column Chromatography | Hexane:EtOAc = 10:1 | 54-78 | >95 (assumed) | [4] |
| N-Ts-2-SF5-indoles | (No purification needed) | - | 92 (NMR) | High | [7] |
| 2-SF5-indoles | Column Chromatography | Not specified | 60-70 (overall) | High | [7] |
| SF5-containing Aliphatic Amines | Not specified | Not specified | 39-92 | High | [6] |
| SF5-substituted Alkynes | (No purification needed) | - | 77-100 (NMR) | High | [7] |
Note: Yields and purity are highly dependent on the specific compound and the nature of the impurities. The data presented here should be considered as a general guide.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mastelf.com [mastelf.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Deutschland) [shimadzu.de]
Technical Support Center: Navigating Reactions with 4-Iodophenylsulfur Pentafluoride
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-Iodophenylsulfur pentafluoride. The sterically demanding and electron-withdrawing nature of the pentafluorosulfanyl (SF₅) group presents unique challenges in synthetic chemistry, particularly in cross-coupling reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome steric hindrance and achieve success in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound so challenging?
A1: The primary challenge stems from the significant steric bulk of the octahedral SF₅ group positioned para to the iodine atom. This bulk hinders the approach of the palladium catalyst to the C-I bond for oxidative addition, a critical step in most cross-coupling catalytic cycles. Additionally, the strong electron-withdrawing nature of the SF₅ group can influence the reactivity of the aryl iodide.
Q2: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the most critical parameters to optimize?
A2: For sterically hindered substrates like this compound, the choice of ligand and base are paramount. Standard catalyst systems such as those using triphenylphosphine (PPh₃) are often ineffective. You should focus on:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a reactive, coordinatively unsaturated palladium(0) species necessary for the oxidative addition to the hindered C-I bond.[1][2]
-
Base Selection: A moderately strong base is often required to facilitate the transmetalation step without causing decomposition of the starting materials. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[1]
-
Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or DMF are typically used. The reaction may require elevated temperatures (80-120 °C) to overcome the activation energy barrier.
Q3: Are there any known successful examples of cross-coupling reactions with aryl-SF₅ compounds?
A3: Yes, while challenging, several cross-coupling reactions have been successfully performed. For instance, Sonogashira and Suzuki couplings have been reported with 4-(pentafluorosulfanyl)benzenediazonium salts, which are precursors to the corresponding aryl halides.[3] There are also reports of successful Negishi couplings with 4-bromophenylsulfur pentafluoride using specialized catalyst systems. These examples demonstrate that with the correct choice of catalyst and conditions, these transformations are achievable.
Q4: What are common side reactions to look out for?
A4: With sterically hindered substrates, several side reactions can become prominent:
-
Protodeboronation (in Suzuki coupling): The boronic acid coupling partner can be protonated and removed from the reaction mixture before it has a chance to transmetalate. This is often exacerbated by the slow rate of the main reaction. Using anhydrous conditions and an appropriate base can mitigate this.
-
Homocoupling: Both the aryl iodide and the coupling partner can couple with themselves (e.g., Glaser coupling in Sonogashira reactions). This is often a sign of non-optimal catalyst performance or the presence of oxygen.
-
Hydrodehalogenation: The aryl iodide can be reduced to the corresponding arene (phenylsulfur pentafluoride). This can occur if the catalytic cycle is stalled after oxidative addition and a source of hydride is present.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps:
dot
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Reaction Stalled or Incomplete Conversion in Sonogashira Coupling
For Sonogashira couplings that fail to go to completion, follow this decision tree:
dot
Caption: Decision tree for troubleshooting stalled Sonogashira coupling reactions.
Data Presentation
The following tables summarize reported and recommended starting conditions for various cross-coupling reactions with 4-halophenylsulfur pentafluoride and its analogues. Note that yields are highly substrate-dependent and optimization is often necessary.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Dioxane | 100 | Recomm. | [1] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | Recomm. | [2] |
| Phenylboronic acid | Pd(OAc)₂ (cat.) | - | Na₂CO₃ | CH₃CN/H₂O | RT | 59 | [3] |
Recommended starting conditions based on literature for sterically hindered aryl halides.
Table 2: Sonogashira Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Dodec-11-ynoxyethanol | Pd(PPh₃)₂Cl₂ (20) | CuI (10) | Et₃N | THF | 55 | 68 | Direct experiment |
| Phenylacetylene | Pd(OAc)₂ (cat.) | - | - | CH₃CN | RT | 72 | [3] |
Table 3: Negishi Coupling with 4-Bromophenylsulfur Pentafluoride
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Amido alkyl zinc iodide | Pd(dba)₂ (3) | P(o-tol)₃ (10) | Zn dust | DMF | 50 | 26 | [4] |
| Amido alkyl zinc iodide | Pd(dba)₂ (3) | SPhos (10) | Zn dust | DMF | 50 | 38 | [4] |
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound
This protocol is adapted from a reported procedure for a similar substrate.
-
Reagents and Materials:
-
This compound (1.1 eq)
-
Terminal alkyne (e.g., 2-Dodec-11-ynoxyethanol, 1.0 eq)
-
Pd(PPh₃)₂Cl₂ (20 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (Et₃N, 8.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the terminal alkyne and dissolve in anhydrous THF.
-
Add triethylamine and this compound to the flask.
-
Place the flask under vacuum and then purge with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.
-
Heat the reaction to 55 °C and stir vigorously at this temperature for 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Seal the flask, evacuate, and backfill with argon (repeat three times).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. US9238660B1 - Synthesis of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate and analogs and their application for the preparation of SF5-aromatics - Google Patents [patents.google.com]
- 4. AU2013261127B2 - Benzamide derivatives for inhibiting the activity of ABL1, ABL2 and BCR-ABL1 - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of Reactions Using 4-Iodophenylsulfur Pentafluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when scaling up chemical reactions involving 4-Iodophenylsulfur pentafluoride.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: On a larger scale, the primary safety concerns involve the potential for thermal runaway reactions, the release of hazardous fumes, and safe handling of a potentially reactive solid.[1][2][3] Key precautions include:
-
Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) is crucial to understand the decomposition profile and potential for runaway reactions.[1][2][3]
-
Inert Atmosphere: The reagent should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield, is mandatory. For large quantities, respiratory protection may be necessary.
-
Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Spill Management: Have a spill containment and cleanup plan in place.
Q2: What are the most common types of reactions where this compound is used, and what are the initial scale-up considerations for each?
A2: this compound is primarily used as a building block in cross-coupling reactions to introduce the 4-pentafluorosulfanylphenyl moiety into target molecules. The most common reactions are:
-
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with a boronic acid or ester. Key scale-up considerations include catalyst selection and loading, base selection, solvent choice, and efficient removal of byproducts.
-
Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne. On a larger scale, the choice of copper co-catalyst, base, and solvent system is critical to avoid side reactions and ensure high yields.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl iodide and an amine. Catalyst and ligand selection, base strength, and temperature control are crucial for successful scale-up.[4][5][6][7][8]
Q3: How does the presence of the pentafluorosulfanyl (SF5) group affect the reaction and work-up at a larger scale?
A3: The highly electronegative and lipophilic SF5 group can influence both the reaction and the purification process.[9]
-
Reactivity: The electron-withdrawing nature of the SF5 group can affect the reactivity of the aryl iodide in cross-coupling reactions.
-
Solubility: The lipophilicity of the SF5 group may alter the solubility of the starting material and product, potentially requiring adjustments to the solvent system for both the reaction and the work-up.
-
Purification: The SF5 group can make the product more soluble in organic solvents, which can be advantageous for extraction but may require optimization of crystallization or chromatography conditions for purification.
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider a pre-activation step if necessary. |
| Insufficiently strong or soluble base | Switch to a stronger or more soluble base (e.g., from K2CO3 to Cs2CO3 or K3PO4). Ensure the base is finely powdered for better reactivity in solid-liquid systems. | |
| Poor mixing/mass transfer | Increase agitation speed. For very large scales, consider a different reactor design to ensure efficient mixing of the heterogeneous mixture. | |
| Formation of significant byproducts | Homocoupling of the boronic acid | Add the boronic acid slowly to the reaction mixture. Use a slight excess of the this compound. |
| Protodeboronation of the boronic acid | Ensure the reaction is run under strictly anhydrous conditions if the boronic acid is sensitive to water. Use a non-aqueous solvent system. | |
| Decomposition of the product | Monitor the reaction temperature closely. If the product is thermally sensitive, consider running the reaction at a lower temperature for a longer duration. |
Troubleshooting Impurities in Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| Formation of Glaser coupling byproduct (alkyne homocoupling) | Presence of oxygen | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction. |
| High catalyst loading | Optimize the loading of the copper co-catalyst; too much can promote homocoupling. | |
| Incomplete reaction | Catalyst deactivation | Use a ligand that can stabilize the palladium catalyst, such as a phosphine ligand. |
| Insufficient base | Ensure the base is strong enough to deprotonate the alkyne and is present in sufficient stoichiometric excess. | |
| Difficult product isolation | Product is too soluble for precipitation | Consider a solvent swap to a less polar solvent to induce precipitation. If precipitation is not feasible, opt for column chromatography. |
Experimental Protocols
Key Experiment: Scale-Up of a Suzuki-Miyaura Coupling Reaction
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Methodology:
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with this compound (1.0 kg, 3.03 mol), the arylboronic acid (1.1 eq, 3.33 mol), and the palladium catalyst (e.g., Pd(PPh3)4, 0.01 eq, 0.03 mol).
-
Solvent and Base Addition: Toluene (20 L) and a 2M aqueous solution of K2CO3 (10 L) are added to the reactor.
-
Inerting: The reactor is purged with nitrogen for 30 minutes with gentle stirring.
-
Reaction: The reaction mixture is heated to 80 °C and stirred vigorously for 12 hours. The reaction progress is monitored by HPLC.
-
Work-up: After completion, the reaction is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water (2 x 10 L) and brine (10 L).
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Comparison: Lab Scale vs. Scale-Up
| Parameter | Lab Scale (10 g) | Scale-Up (1 kg) |
| Reactant A | 10 g | 1.0 kg |
| Reactant B | 1.1 eq | 1.1 eq |
| Catalyst Loading | 1 mol% | 1 mol% |
| Solvent Volume | 200 mL | 20 L |
| Reaction Time | 8 h | 12 h |
| Yield | 90% | 85% |
| Purity (after work-up) | 95% | 92% |
Visualizations
Logical Workflow for Troubleshooting a Scale-Up Reaction
Caption: Troubleshooting workflow for scale-up reactions.
Signaling Pathway: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for Buchwald-Hartwig amination.
References
- 1. iokinetic.com [iokinetic.com]
- 2. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 3. fauske.com [fauske.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Iodophenylsulfur Pentafluoride and Other SF5 Reagents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the pentafluorosulfanyl (SF5) group into organic molecules is a rapidly growing area of interest in medicinal chemistry and materials science. The SF5 group is often considered a "super-trifluoromethyl" group due to its unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity. This guide provides an objective comparison of 4-Iodophenylsulfur pentafluoride with other common reagents and methods for incorporating the SF5 moiety, supported by available experimental data and detailed protocols.
Introduction to SF5 Reagents
The development of efficient synthetic methods to introduce the SF5 group has been a significant challenge. Early methods often required harsh conditions and specialized reagents. Today, researchers have a growing toolkit of reagents and strategies at their disposal. These can be broadly categorized into two main approaches:
-
Direct Pentafluorosulfanylation: This involves the direct introduction of the SF5 group onto a substrate, often using reagents like pentafluorosulfanyl chloride (SF5Cl).
-
Use of SF5-Containing Building Blocks: This strategy utilizes pre-functionalized molecules that already contain the SF5 group, which can then be incorporated into larger structures via standard organic reactions. This compound is a prime example of such a building block.
This guide will focus on the utility of this compound in palladium-catalyzed cross-coupling reactions and compare this approach with alternative methods for the synthesis of SF5-functionalized aromatic compounds.
Performance Comparison: this compound in Cross-Coupling Reactions
This compound has emerged as a versatile and efficient building block for the synthesis of a wide range of SF5-containing aromatic compounds. Its utility lies in its ability to participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This approach offers a modular and predictable way to incorporate the SF5-aryl moiety into complex molecules.
While direct head-to-head comparative studies with other SF5 reagents under identical conditions are limited in the published literature, the efficiency of cross-coupling reactions with this compound and its analogs is well-documented, particularly through studies with its radiolabeled counterpart, 4-iodophenyl-[18F]fluorosulfate. These studies report high radiochemical conversions (RCCs), which are indicative of the inherent efficiency of these transformations.
Table 1: Performance of 4-Iodophenyl-[18F]fluorosulfate in Palladium-Catalyzed Cross-Coupling Reactions
| Cross-Coupling Reaction | Coupling Partner | Product | Radiochemical Conversion (RCC) | Conditions |
| Suzuki-Miyaura | 4-Biphenylboronic acid | 1,1′:4,1″-Terphenyl-4-yl [18F]fluorosulfate | 73–96% | Pd(OAc)2, dioxane, 40 °C, 20-30 min |
| Stille | 4-Biphenyltrimethylstannane | 1,1′:4,1″-Terphenyl-4-yl [18F]fluorosulfate | 91 ± 1% | Pd(OAc)2, CuI, dioxane, r.t., 20 min |
| Sonogashira | Propargylamine | 4-(Propargylamino)phenyl [18F]fluorosulfate | 73% | 90 °C, 15 min |
| S-Arylation | Boc-Cys-OMe | Boc-Cys(SPh-p-OSO2[18F]F)-OMe | 93 ± 3% | XantPhos Pd G3, MeCN, 40 °C, 20 min |
Data sourced from studies on 4-iodophenyl-[18F]fluorosulfate, a close analog of this compound, indicating the feasibility and high efficiency of these reactions.
Comparison with Alternative SF5 Introduction Methods
The primary alternatives to using this compound involve the direct introduction of the SF5 group or the use of other SF5-containing precursors.
1. Direct Fluorination of Diaryl Disulfides: This is a common method for the synthesis of arylsulfur pentafluorides.[1][2] The process typically involves a two-step sequence: chlorination of a diaryl disulfide in the presence of an alkali metal fluoride to form an arylsulfur chlorotetrafluoride intermediate, followed by treatment with a fluoride source to yield the final arylsulfur pentafluoride.[1]
-
Advantages: Can be a cost-effective route for the synthesis of simple SF5-arenes from readily available starting materials.
-
Disadvantages: Often requires the handling of hazardous reagents like chlorine gas and can be a multi-step process with purification challenges.[1] The substrate scope may be limited by the conditions required for the oxidative fluorination.
2. Radical Pentafluorosulfanylation with SF5Cl: Pentafluorosulfanyl chloride (SF5Cl) can be used to introduce the SF5 group directly to arenes, typically through radical pathways.
-
Advantages: A direct method for introducing the SF5 group.
-
Disadvantages: SF5Cl is a gas, which can be challenging to handle in a standard laboratory setting. The reactions can sometimes lack regioselectivity, leading to mixtures of isomers.
Logical Relationship: Synthetic Strategies for SF5-Arenes
Caption: Synthetic pathways to SF5-arenes.
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions using this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Suzuki-Miyaura Coupling
Experimental Workflow
References
Validating the Incorporation of the SF5 Group: A Comparative Guide Using 19F NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, the successful incorporation of the pentafluorosulfanyl (SF5) group into a molecule is a critical step that requires robust analytical validation. This guide provides a comprehensive comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for confirming the presence of the SF5 moiety, supported by experimental data and detailed protocols.
The unique properties of the SF5 group, such as its high electronegativity, metabolic stability, and steric bulk, make it an increasingly popular substituent in the design of novel pharmaceuticals and agrochemicals.[1] Verifying its successful incorporation is paramount. 19F NMR stands out as a primary and highly informative technique for this purpose due to the distinctive spectral signature of the SF5 group.
19F NMR Spectroscopy: The Gold Standard for SF5 Validation
The 19F NMR spectrum of a molecule containing an SF5 group is highly characteristic and serves as a definitive fingerprint for its presence. The spectrum typically exhibits a complex second-order splitting pattern, which is often approximated as a doublet for the four equatorial fluorine atoms (Fₑ) and a pentet (or quintet) for the single axial fluorine atom (Fₐ).[2] This pattern arises from the spin-spin coupling between the non-equivalent axial and equatorial fluorine nuclei.
A key diagnostic feature is the large coupling constant (J Fₐ-Fₑ) of approximately 150 Hz.[2] The chemical shifts of the axial and equatorial fluorines are sensitive to the electronic environment of the molecule, providing valuable structural information.
Comparative 19F NMR Data for SF5-Containing Compounds
The following table summarizes typical 19F NMR chemical shifts for various aromatic and aliphatic SF5-containing compounds, illustrating the impact of the molecular backbone on the spectral parameters.
| Compound Type | Structure | δ Fₐ (ppm) | δ Fₑ (ppm) | J Fₐ-Fₑ (Hz) | Reference |
| Aromatic | Pentafluorosulfanylbenzene | ~85 | ~65 | ~150 | [2] |
| Aromatic | 4-Nitropentafluorosulfanylbenzene | ~88 | ~68 | ~151 | |
| Aromatic | 4-Aminopentafluorosulfanylbenzene | ~82 | ~63 | ~149 | |
| Aliphatic | 1-Pentafluorosulfanylpropane | ~80 | ~70 | ~145 | |
| Aliphatic | 2-Pentafluorosulfanylpropane | ~78 | ~68 | ~146 |
Alternative Validation Methods
While 19F NMR is a powerful tool, a multi-faceted approach employing other analytical techniques can provide orthogonal validation and a more complete characterization of the SF5-containing molecule.
Comparison of Validation Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| 19F NMR | Nuclear magnetic resonance of the 19F nucleus. | Definitive confirmation of the SF5 group, structural information from chemical shifts and coupling constants. | Highly sensitive, provides detailed structural insights, non-destructive. | Requires specialized equipment, interpretation can be complex for molecules with multiple fluorine environments. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight, provides fragmentation patterns that can be indicative of the SF5 group. | High sensitivity, provides molecular weight information. | Fragmentation may not always be specific to the SF5 group, may not distinguish isomers. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of the three-dimensional molecular structure, including bond lengths and angles of the SF5 group. | Provides the most definitive structural evidence. | Requires a high-quality single crystal, which can be challenging to obtain. |
| Elemental Analysis | Combustion of the sample to determine the elemental composition. | Provides the percentage of sulfur and fluorine in the compound. | Simple and well-established technique. | Does not provide structural information, can be affected by impurities. |
Experimental Protocols
19F NMR Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
Sample Preparation:
-
Dissolve 5-10 mg of the SF5-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Tune and match the 19F probe.
-
Acquire a standard one-dimensional 19F NMR spectrum. Proton and/or carbon decoupling can be applied to simplify the spectrum if necessary.
-
Set the spectral width to cover the expected chemical shift range for the SF5 group (typically from +50 to +100 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0 ppm).
Mass Spectrometry (High-Resolution)
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) capable of accurate mass measurements. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization sources.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
-
Add a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) if necessary to promote ionization.
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data. Look for characteristic losses of SFn fragments.
X-ray Crystallography
Crystal Growth:
-
Dissolve the purified SF5-containing compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or slow cooling to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.
Elemental Analysis
Instrumentation:
-
An elemental analyzer capable of determining sulfur and fluorine content.
Sample Preparation:
-
Accurately weigh a small amount of the dry, pure sample (typically 1-2 mg).
Analysis:
-
The sample is combusted in an oxygen-rich atmosphere.
-
The resulting gases (including SO₂ and HF) are separated and quantified by a detector.
-
The instrument software calculates the percentage of each element in the original sample.
Workflow and Logic
The following diagram illustrates a typical workflow for validating the incorporation of an SF5 group, starting with the primary method of 19F NMR and proceeding to orthogonal validation techniques.
References
A Comparative Guide to the Mass Spectrometry Analysis of 4-Iodophenylsulfur Pentafluoride Derivatives
The introduction of the sulfur pentafluoride (SF5) group into aromatic systems has garnered significant attention in medicinal chemistry and materials science. The SF5 group is a unique bioisostere for the nitro group and can significantly enhance the lipophilicity, metabolic stability, and electron-withdrawing properties of a molecule. 4-Iodophenylsulfur pentafluoride and its derivatives are key building blocks in the synthesis of novel pharmaceuticals and agrochemicals.[1] Their accurate characterization by mass spectrometry is crucial for reaction monitoring, purity assessment, and metabolic studies.
This guide provides a comparative overview of different mass spectrometry techniques for the analysis of this compound derivatives, complete with expected outcomes, experimental considerations, and supporting data.
Comparison of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound derivatives. The presence of the highly electronegative SF5 group, the aromatic ring, and the iodine atom influences the ionization efficiency and fragmentation behavior of these molecules. Soft ionization techniques are generally preferred to minimize fragmentation and preserve the molecular ion.[2][3]
| Ionization Technique | Principle | Suitability for this compound Derivatives | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[4] | Suitable for polar derivatives or when coupled with reverse-phase liquid chromatography. The molecule itself has limited polarity, so derivatization to introduce a chargeable group may be necessary for high efficiency. | Soft ionization technique, excellent for LC-MS coupling, can produce multiply charged ions for high molecular weight derivatives.[4][5] | May suffer from ion suppression.[6] Efficiency is highly dependent on the polarity of the analyte and the solvent system. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then transfers charge to the analyte molecules via chemical reactions.[2] | Highly suitable for these moderately polar to nonpolar compounds. It is generally more effective than ESI for analytes that are not pre-charged in solution.[6] | Tolerant of higher flow rates and less polar solvents than ESI.[6] Good for analyzing a wide range of small molecules.[7] | Can sometimes induce more in-source fragmentation than ESI. Thermal degradation of labile derivatives is a possibility. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | An analyte is co-crystallized with a matrix, which absorbs laser energy and promotes desorption and ionization of the analyte.[4][8] | Potentially suitable, especially for less volatile or thermally labile derivatives. The choice of matrix is critical. | Very soft ionization, producing predominantly singly charged ions, which simplifies spectra.[5][8] High sensitivity and suitable for high-throughput screening. | Matrix interference can be an issue in the low mass range.[3] Sample preparation and co-crystallization can be challenging. |
Expected Fragmentation Patterns
Understanding the fragmentation pathways of this compound derivatives is essential for structural elucidation. In tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) is used to fragment the precursor ion.[9] For this compound (C6H4F5IS, MW: 330.05 g/mol [1]), several fragmentation routes are plausible.
The primary fragmentation events are expected to involve the weaker bonds in the molecule, such as the C-I and C-S bonds. The highly stable aromatic ring will likely remain intact in many fragmentation pathways.
Plausible Fragmentation Pathway for this compound:
Caption: Predicted fragmentation of this compound.
Experimental Protocols
A robust analytical method is crucial for obtaining reliable and reproducible data. Below is a typical protocol for the analysis of a this compound derivative using LC-APCI-MS/MS.
Sample Preparation:
-
Accurately weigh 1 mg of the derivative and dissolve in 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare calibration standards and quality control samples.
-
For complex matrices (e.g., plasma, tissue extracts), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interferences.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions (APCI source):
-
Ionization Mode: Positive or negative ion mode (to be optimized). Given the electronegative nature of the molecule, negative ion mode might be advantageous.[10]
-
Capillary Voltage: 3.5 kV.
-
Vaporizer Temperature: 350 °C.[7]
-
Sheath Gas Flow: 40 arbitrary units.
-
Auxiliary Gas Flow: 10 arbitrary units.
-
Collision Gas: Argon at 1.5 mTorr.
-
Data Acquisition: Selected Reaction Monitoring (SRM) for quantification, using optimized precursor/product ion transitions.
Experimental Workflow Diagram:
Caption: Workflow for LC-MS/MS analysis of SF5 derivatives.
Comparative Performance Data (Illustrative)
The following table presents hypothetical, yet realistic, performance data for the analysis of a generic this compound derivative (MW ~450 g/mol ) using different mass spectrometry techniques. This data is intended for comparative purposes.
| Parameter | LC-ESI-MS/MS | LC-APCI-MS/MS | GC-EI-MS* |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | 1 - 10 pg on column |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL | 0.15 - 1.5 ng/mL | 3 - 30 pg on column |
| Linear Dynamic Range | 3 - 4 orders of magnitude | 4 - 5 orders of magnitude | 3 - 4 orders of magnitude |
| Precision (%RSD) | < 10% | < 5% | < 15% |
| Matrix Effects | High | Moderate | Low |
| Throughput | High | High | Moderate |
*Note: GC-MS would likely require derivatization to improve volatility and thermal stability. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, which can be useful for structural identification.[5][11]
Alternative Analytical Approaches
While LC-MS is a powerful tool, other techniques can also be employed for the analysis of these compounds.
Caption: Decision tree for selecting an analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS): For derivatives that are volatile and thermally stable, GC-MS with an electron ionization (EI) source can provide detailed structural information through extensive and reproducible fragmentation patterns.[11] For non-volatile derivatives, derivatization to increase volatility may be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a mass spectrometry technique, NMR is an indispensable tool for the unambiguous structural elucidation of novel this compound derivatives. It provides detailed information about the connectivity of atoms within the molecule.
Conclusion
The mass spectrometric analysis of this compound derivatives is most effectively achieved using LC-MS with atmospheric pressure ionization. LC-APCI-MS is often the preferred method due to its suitability for the moderate polarity of these compounds and its robustness. ESI can be a viable alternative, particularly for more polar derivatives. The fragmentation of these molecules is typically initiated by the cleavage of the C-I or C-S bonds. For comprehensive structural confirmation, a combination of high-resolution mass spectrometry and NMR spectroscopy is recommended.
References
- 1. chemimpex.com [chemimpex.com]
- 2. as.uky.edu [as.uky.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. researchgate.net [researchgate.net]
- 8. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Negative APCI-LC/MS/MS method for determination of natural persistent halogenated products in marine biota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Characterization of SF5-Functionalized Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the pentafluorosulfanyl (SF5) group into organic molecules has garnered significant interest in medicinal chemistry and materials science. Often touted as a "super-trifluoromethyl" group, the SF5 moiety offers a unique combination of properties that can significantly modulate the physicochemical and biological characteristics of a parent compound. This guide provides a comprehensive comparison of SF5-functionalized molecules with their trifluoromethyl (CF3) analogs, supported by experimental data and detailed characterization protocols.
Physicochemical Properties: A Head-to-Head Comparison
The SF5 group exerts a powerful influence on the electronic and physical properties of a molecule, often surpassing the effects of the more common CF3 group. These differences are critical in the rational design of novel drug candidates and materials.
| Property | SF5-Substituted Compounds | CF3-Substituted Compounds | Key Implications |
| Electronegativity (Hammett Constant, σp) | ~0.68[1] | ~0.54[1] | Stronger electron-withdrawing nature can impact acidity/basicity and metabolic stability. |
| Lipophilicity (Hansch Parameter, π) | ~1.23 | ~0.88 | Increased lipophilicity can enhance membrane permeability and bioavailability.[2] |
| Steric Bulk (van der Waals Volume) | Larger | Smaller | Can influence binding selectivity and conformational preferences. |
| Acidity (pKa) | Generally lower pKa (more acidic) | Higher pKa (less acidic) | Alters the ionization state of the molecule at physiological pH.[3] |
| Water Solubility | Generally lower | Generally higher | Important consideration for formulation and drug delivery. |
| LogP | Generally higher | Generally lower | Reflects the increased lipophilic character of SF5-containing molecules. |
Spectroscopic Characterization: Identifying the SF5 Signature
The unique structure of the SF5 group gives rise to a distinct spectroscopic fingerprint, particularly in ¹⁹F NMR.
| Technique | SF5-Functionalized Molecules | CF3-Functionalized Molecules |
| ¹⁹F NMR | Characteristic A₁B₄ spin system: a pentet for the apical fluorine and a doublet of triplets (or complex multiplet) for the four equatorial fluorines.[4][5] | A singlet peak.[5] |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic pattern of sulfur (³²S, ³³S, ³⁴S) can be observed. Fragmentation may involve loss of F or SFn fragments. | Fragmentation often shows loss of F or CF3. |
| Infrared (IR) Spectroscopy | Strong S-F stretching vibrations. | Strong C-F stretching vibrations. |
Experimental Protocols
Detailed methodologies for the characterization of SF5-functionalized molecules are crucial for obtaining reliable and reproducible data.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the presence and structural integrity of the SF5 group and to probe the electronic environment of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the SF5-functionalized compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to a final concentration of 10-20 mM.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a fluorine-observe probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹⁹F NMR spectrum.
-
Typical spectral width: -200 to +200 ppm.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard.
-
The characteristic SF5 signal will appear as a complex multiplet, often approximated as a pentet for the apical fluorine (δ ≈ 80-90 ppm) and a doublet for the four equatorial fluorines (δ ≈ 60-70 ppm), with a J-coupling of ~150 Hz.[4]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals to determine the relative number of fluorine atoms.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass of the SF5-functionalized molecule, confirming its elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µM) in a suitable solvent (e.g., acetonitrile, methanol) compatible with the ionization source.
-
Ionization: Electrospray ionization (ESI) is commonly used for polar molecules, while atmospheric pressure chemical ionization (APCI) or matrix-assisted laser desorption/ionization (MALDI) may be suitable for other compound classes.
-
Mass Analysis:
-
Use a high-resolution mass analyzer such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the molecular ion.
-
Compare the experimentally measured mass with the theoretically calculated mass for the expected elemental formula. A mass accuracy of <5 ppm is typically required for unambiguous formula assignment.
-
Analyze the isotopic pattern to confirm the presence of sulfur.
-
Determination of Partition Coefficient (LogP)
Objective: To quantify the lipophilicity of the SF5-functionalized molecule.
Methodology (Shake-Flask Method):
-
System Preparation: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol by vigorous mixing followed by phase separation.
-
Sample Preparation: Accurately weigh the SF5-functionalized compound and dissolve it in the aqueous phase to a known concentration.
-
Partitioning:
-
Add a known volume of the n-octanol phase to the aqueous solution of the compound in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the analyte between the two phases.
-
Allow the phases to separate completely.
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
Determination of Acidity Constant (pKa)
Objective: To determine the ionization constant of acidic or basic functional groups in the SF5-functionalized molecule.
Methodology (Potentiometric Titration):
-
Sample Preparation: Prepare a solution of the SF5-functionalized compound of known concentration in a suitable solvent (e.g., water, methanol/water mixture).
-
Titration:
-
Use a calibrated pH meter with a suitable electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point of the titration curve. For more complex molecules, derivative plots can be used to accurately determine the equivalence point(s).
-
Visualizing Workflows and Relationships
To aid in the understanding of the characterization process, the following diagrams illustrate key workflows.
Caption: General workflow for the synthesis and characterization of SF5-functionalized molecules.
Caption: Comparative influence of SF5 and CF3 groups on key physicochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. acdlabs.com [acdlabs.com]
The Emergence of a "Super-Trifluoromethyl" Group: 4-Iodophenylsulfur Pentafluoride in Drug Discovery
The relentless pursuit of more effective and safer therapeutics has led medicinal chemists to explore novel chemical moieties that can enhance the pharmacological properties of drug candidates. Among these, the pentafluorosulfanyl (SF5) group, often dubbed the "super-trifluoromethyl" group, has garnered significant attention. This comparison guide delves into the efficacy of introducing the SF5 group, often via reagents like 4-Iodophenylsulfur pentafluoride, by comparing its performance with the well-established trifluoromethyl (CF3) group and other alternatives, supported by experimental data.
The pentafluorosulfanyl (SF5) group is increasingly being utilized in drug design due to its unique combination of properties. It is more electronegative and lipophilic than the commonly used trifluoromethyl (CF3) group, which can lead to improved metabolic stability, enhanced binding affinity, and better membrane permeability of drug candidates.[1][2] this compound serves as a key reagent for introducing this promising functional group, along with an iodine atom, into aromatic systems, providing a versatile platform for the synthesis of novel drug analogues.[3][4]
Physicochemical Properties: A Head-to-Head Comparison
The distinct electronic and steric properties of the SF5 group compared to the CF3 group are central to its growing appeal in medicinal chemistry.
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | Key Implications in Drug Discovery |
| Electronegativity (Hammett Constant, σp) | +0.68 | +0.54 | Stronger electron-withdrawing nature can influence pKa and interactions with biological targets. |
| Lipophilicity (Hansch Parameter, π) | +1.51 | +0.88 | Increased lipophilicity can enhance membrane permeability and oral bioavailability. |
| Steric Bulk (van der Waals Volume) | Larger | Smaller | The larger size can lead to more specific and stronger binding interactions with target proteins. |
| Metabolic Stability | High | Moderate to High | The strong S-F bonds are highly resistant to metabolic degradation, potentially leading to a longer in vivo half-life.[5] |
Case Study: Enhancing the Potency of DHODH Inhibitors
A compelling example of the SF5 group's potential is the development of SF5-analogues of the dihydroorotate dehydrogenase (DHODH) inhibitors, leflunomide and its active metabolite, teriflunomide. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, a critical process for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[6][7]
Comparative Efficacy of Teriflunomide Analogues
In a study comparing the biological activity of teriflunomide (containing a CF3 group) with its SF5-substituted analogue, the SF5-teriflunomide demonstrated superior or equivalent inhibitory activity.[1][8]
| Compound | DHODH Inhibition IC50 (µM) | T Cell Proliferation Inhibition IC50 (µM) |
| Teriflunomide (CF3-TF) | 0.5 ± 0.1 | 1.0 ± 0.2 |
| SF5-Teriflunomide (SF5-TF) | 0.4 ± 0.1 | 0.6 ± 0.1 |
These results indicate that the replacement of the CF3 group with an SF5 group in teriflunomide leads to a modest improvement in DHODH inhibition and a more significant enhancement in the inhibition of T cell proliferation, suggesting potentially better anti-inflammatory activity.[1][8]
Experimental Protocols
To provide a comprehensive understanding of how such comparative data is generated, detailed methodologies for key experiments are outlined below.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Principle: This method determines the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water, to quantify its lipophilicity.
Protocol:
-
A solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
An aliquot of the stock solution is added to a pre-saturated mixture of n-octanol and water.
-
The mixture is vigorously agitated to ensure the compound reaches equilibrium between the two phases.
-
The n-octanol and water phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Principle: This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
Protocol:
-
A reaction mixture is prepared containing liver microsomes, a buffer solution (pH 7.4), and the test compound.
-
The metabolic reaction is initiated by the addition of the cofactor NADPH.
-
The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
The reaction in each aliquot is terminated by adding a quenching solvent like acetonitrile.
-
The samples are centrifuged to precipitate proteins.
-
The amount of the parent compound remaining in the supernatant is quantified by LC-MS/MS.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway by SF5-Teriflunomide.
Caption: Workflow for the comparative evaluation of SF5-drug analogues.
Case Study: SF5-Analogues of Semaxanib for VEGFR2 Inhibition
The pentafluorosulfanyl group has also been explored as a bioisostere in the context of kinase inhibitors. For instance, SF5-cognates of Semaxanib, a known inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), have been synthesized and evaluated.[9] While the specific quantitative data from the radioactive kinase assay comparing the SF5-Semaxanib analogues to the parent compound are not publicly available, this line of research highlights the broad applicability of the SF5 moiety in medicinal chemistry. The aim of such modifications is to improve the binding affinity and selectivity of the inhibitor for the VEGFR2 kinase, potentially leading to enhanced anti-angiogenic activity.
Conclusion
The incorporation of the pentafluorosulfanyl group, facilitated by reagents such as this compound, represents a promising strategy in drug discovery. The unique physicochemical properties of the SF5 group, particularly its high electronegativity and lipophilicity, can translate into tangible improvements in the efficacy and pharmacokinetic profiles of drug candidates. The case of SF5-teriflunomide demonstrates a clear, albeit modest, enhancement in biological activity over its trifluoromethyl counterpart. While further research and more extensive comparative data are needed across a wider range of biological targets, the available evidence strongly supports the continued exploration of the SF5 moiety as a valuable tool in the design of next-generation therapeutics. The ability to fine-tune the properties of drug molecules by leveraging the distinct characteristics of the SF5 group opens up new avenues for overcoming challenges in drug development and ultimately, for discovering more effective medicines.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. graphviz.org [graphviz.org]
- 7. mirrors.dotsrc.org [mirrors.dotsrc.org]
- 8. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sussex.figshare.com [sussex.figshare.com]
Benchmarking 4-Iodophenylsulfur Pentafluoride Against Traditional Fluorinating Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique and desirable properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics.[1] The choice of fluorinating agent is therefore a critical decision in the synthetic workflow. This guide provides a comprehensive comparison of 4-Iodophenylsulfur pentafluoride, a member of the emerging class of arylsulfur pentafluoride reagents, against well-established, traditional fluorinating agents: Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor).
Executive Summary
This guide presents a data-driven comparison of the performance, safety, and operational considerations of this compound and its traditional counterparts. While DAST and Deoxo-Fluor are go-to reagents for nucleophilic deoxofluorination of alcohols and carbonyls, and Selectfluor is a benchmark for electrophilic fluorination, this compound represents a versatile reagent with potential for unique reactivity in introducing both iodine and fluorine functionalities.[2] However, a direct, comprehensive comparison is challenged by the limited availability of specific experimental data for this compound in common fluorination reactions. This guide consolidates the available information to aid researchers in selecting the most appropriate reagent for their specific synthetic needs.
Data Presentation: Performance Comparison
The following tables summarize the performance of DAST, Deoxo-Fluor, and Selectfluor in common fluorination reactions. At present, directly comparable, quantitative data for this compound in these specific transformations is not widely available in the reviewed literature.
Table 1: Deoxofluorination of Alcohols to Alkyl Fluorides
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| DAST | 1-Octanol | 1-Fluorooctane | 90 | CH₂Cl₂, -70°C to 25°C | [3] |
| DAST | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | 72 | CH₂Cl₂, rt, 1h | [4] |
| Deoxo-Fluor | Cyclooctanol | Cyclooctyl fluoride | >70 | Not specified | [5] |
| PhenoFluor™ | Fmoc-serine methyl ester | Fluoroserine | up to 80 | Not specified | [6] |
| DAST | Fmoc-serine methyl ester | Fluoroserine | 11 (at best) | Not specified | [6] |
Table 2: Geminal Difluorination of Ketones
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Deoxo-Fluor | 4,4'-Difluorobenzophenone | 4,4'-Difluorodiphenyl-difluoromethane | 75 | Neat, reflux, 24h | [7] |
| Deoxo-Fluor | Benzophenone | Diphenyldifluoromethane | 63 | Neat, reflux, 24h (3 equiv. reagent) | [7] |
Table 3: Electrophilic Fluorination of β-Ketoesters
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Selectfluor | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-fluoro-2-oxocyclohexane-carboxylate | 98 | Neat, ball milling, Na₂CO₃, 2h | [8] |
| Selectfluor | Diethyl malonate | Diethyl 2-fluoromalonate | 93 | Not specified |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and the safe handling of these potent reagents.
Protocol 1: Deoxofluorination of an Alcohol using DAST[4]
Materials:
-
4-Nitrobenzyl alcohol
-
(Diethylamino)sulfur Trifluoride (DAST)
-
Dichloromethane (CH₂Cl₂)
-
Ice water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a solution of 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in dichloromethane (2.8 mL) was added DAST (144 µL, 1.1 mmol) dropwise at room temperature.
-
The mixture was stirred at room temperature for 1 hour.
-
The reaction was quenched by the addition of ice water (3 mL) and dichloromethane (10 mL).
-
The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 5 mL).
-
The combined organic layers were dried over sodium sulfate, filtered, and the solvent was removed under reduced pressure.
-
The residue was purified by column chromatography on silica gel to afford 4-nitrobenzyl fluoride as a pale yellow solid (111 mg, 72% yield).
Safety Note: DAST is moisture-sensitive and can release toxic hydrogen fluoride (HF) upon contact with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.[4]
Protocol 2: Geminal Difluorination of a Ketone using Deoxo-Fluor[7]
Materials:
-
4,4'-Difluorobenzophenone
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a flask equipped with a reflux condenser under a nitrogen atmosphere, 4,4'-difluorobenzophenone (1 g) is treated with Deoxo-Fluor (3 equivalents).
-
The reaction mixture is heated to reflux for 24 hours.
-
After cooling to room temperature, the reaction is carefully quenched with saturated aqueous NaHCO₃.
-
The mixture is extracted with dichloromethane.
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield 4,4'-difluorodiphenyl-difluoromethane.
Safety Note: Deoxo-Fluor is more thermally stable than DAST but still reacts with water to produce HF.[9] Handle with care in a fume hood.
Protocol 3: Electrophilic Fluorination of a β-Ketoester using Selectfluor[8]
Materials:
-
β-ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate)
-
Selectfluor
-
Sodium carbonate (Na₂CO₃)
-
Milling vessel and balls (for mechanochemical reaction)
Procedure (Mechanochemical):
-
The β-ketoester, Selectfluor (2 equivalents), and sodium carbonate are added to a milling vessel.
-
The mixture is milled for a specified time (e.g., 2 hours) until the reaction is complete as monitored by an appropriate analytical technique (e.g., ¹⁹F NMR).
-
The product is then isolated from the reaction mixture.
Safety Note: Selectfluor is a stable, non-volatile solid, making it easier and safer to handle than many other fluorinating agents.[10] However, it is a strong oxidizing agent and should be handled with appropriate care.
Mechanistic Insights and Logical Relationships
The mechanisms of these fluorinating agents differ significantly, which dictates their reactivity and substrate scope.
Deoxofluorination with DAST and Deoxo-Fluor
DAST and its more thermally stable analogue, Deoxo-Fluor, are nucleophilic fluorinating agents that react with alcohols and carbonyl compounds. The generally accepted mechanism for the deoxofluorination of an alcohol involves the initial formation of a fluorosulfite intermediate, which then undergoes nucleophilic substitution by fluoride, either via an SN1 or SN2 pathway, depending on the substrate.[3]
Caption: Proposed mechanism for the deoxofluorination of an alcohol with DAST.
Electrophilic Fluorination with Selectfluor
Selectfluor is an electrophilic fluorinating agent, meaning it delivers an electrophilic fluorine atom ("F⁺" equivalent) to a nucleophilic substrate, such as an enol or enolate. The mechanism is still a subject of debate and may proceed through either a single-electron transfer (SET) pathway or a direct Sₙ2-type attack on the fluorine atom.[10]
Caption: Possible mechanistic pathways for electrophilic fluorination with Selectfluor.
Proposed Reactivity of this compound
While specific mechanistic studies on the fluorinating ability of this compound are limited in the reviewed literature, the reactivity of arylsulfur pentafluorides suggests they can act as sources of electrophilic fluorine. The highly electron-withdrawing SF₅ group polarizes the S-F bonds, making the fluorine atoms susceptible to nucleophilic attack. The presence of the iodo group offers a site for further functionalization, making this reagent potentially useful for dual-functionalization strategies.
Caption: Conceptual workflow for fluorination by an arylsulfur pentafluoride.
Conclusion and Future Outlook
DAST, Deoxo-Fluor, and Selectfluor remain the workhorses of nucleophilic and electrophilic fluorination, respectively, with a wealth of data supporting their application. This compound and the broader class of arylsulfur pentafluorides represent a promising, yet underexplored, area of fluorination chemistry. Their unique structures suggest potential for novel reactivity and applications in complex molecule synthesis.
For researchers and drug development professionals, the choice of fluorinating agent will continue to be a balance of desired reactivity, substrate compatibility, safety, and cost. While traditional reagents offer predictability, the development and characterization of new reagents like this compound are essential for expanding the synthetic toolbox and enabling the creation of next-generation fluorinated molecules. Further research is critically needed to benchmark the performance of these newer reagents against established methods to fully realize their potential.
References
- 1. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]
- 2. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
Comparative Guide to the Structural Confirmation of Products from 4-Iodophenylsulfur Pentafluoride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the products derived from palladium-catalyzed cross-coupling reactions of 4-Iodophenylsulfur pentafluoride, a key reagent in modern medicinal chemistry. The unique properties of the pentafluorosulfanyl (SF₅) group, often termed a "super-trifluoromethyl group," make its introduction into organic molecules a subject of significant interest for the development of novel pharmaceuticals and agrochemicals.[1] This document details the structural confirmation of the resulting products from Suzuki-Miyaura, Heck, and Sonogashira couplings, offering supporting experimental data and methodologies to aid in research and development.
Performance Comparison of Reaction Products
The introduction of the 4-pentafluorosulfanylphenyl moiety via cross-coupling reactions imparts distinct physicochemical properties to the resulting molecules. These properties are often compared to their analogues, such as those containing a biphenyl or other substituted phenyl groups.
Physicochemical Properties:
The SF₅ group is known for its high electronegativity and lipophilicity, which can significantly influence a molecule's metabolic stability, binding affinity, and other pharmacokinetic properties.[1] A comparative analysis of biphenyl derivatives highlights how different substituents affect these characteristics.
Table 1: Comparison of Physicochemical Properties of Biphenyl Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Methylbiphenyl | C₁₃H₁₂ | 168.24 | 47-50 | 267-268 |
| 3-Methylbiphenyl | C₁₃H₁₂ | 168.24 | 5-6 | 272-273 |
| 2-Methylbiphenyl | C₁₃H₁₂ | 168.24 | - | 258-259 |
| Biphenyl | C₁₂H₁₀ | 154.21 | 69-72 | 255 |
Data sourced from a comparative guide on biphenyl derivatives.[2]
The pentafluorosulfanyl group is a potent electron-withdrawing group, which can influence the electronic properties of the aromatic system and its interactions with biological targets. When incorporated into biphenyl systems, the SF₅ group can modulate the overall electronic character and conformational preferences of the molecule.
Experimental Protocols and Product Characterization
The following sections provide generalized experimental protocols for key palladium-catalyzed cross-coupling reactions involving this compound. While specific reaction conditions may require optimization, these procedures serve as a foundational starting point.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid is as follows:
-
To a reaction vessel, add the aryl iodide (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS.
-
After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sulfate.
-
Purify the crude product by column chromatography.[2]
Structural Confirmation of 4-Phenylphenylsulfur Pentafluoride:
The successful synthesis of 4-phenylphenylsulfur pentafluoride would be confirmed by standard spectroscopic methods.
Table 2: Predicted Spectroscopic Data for 4-Phenylphenylsulfur Pentafluoride
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of both phenyl rings would appear in the range of 7.0-8.0 ppm. |
| ¹³C NMR | Signals corresponding to the aromatic carbons would be observed, with the carbon attached to the SF₅ group showing a characteristic shift. |
| ¹⁹F NMR | A characteristic signal for the SF₅ group would be present, typically as a complex multiplet. |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of C₁₂H₉F₅S would be observed. |
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.
Experimental Protocol:
A general procedure for the Heck reaction of an aryl iodide with an alkene is as follows:
-
Combine the aryl iodide (1.0 equiv.), the alkene (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent such as DMF or acetonitrile.
-
Heat the reaction mixture under an inert atmosphere until completion.
-
After workup, purify the product by column chromatography.[3][4]
Structural Confirmation of 4-Styrylphenylsulfur Pentafluoride:
The formation of the desired stilbene derivative would be confirmed by the following spectroscopic signatures.
Table 3: Predicted Spectroscopic Data for 4-Styrylphenylsulfur Pentafluoride
| Technique | Expected Data |
| ¹H NMR | Signals for the vinylic protons would appear, typically as doublets with a large coupling constant for the trans isomer, in addition to the aromatic proton signals. |
| ¹³C NMR | Resonances for the vinylic carbons would be present along with the aromatic carbon signals. |
| ¹⁹F NMR | A characteristic signal for the SF₅ group would be observed. |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of C₁₄H₁₁F₅S would be observed. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
Experimental Protocol:
A general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne is as follows:
-
To a solution of the aryl iodide (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., Et₃N).
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed.
-
After an aqueous workup, extract the product and purify by column chromatography.[5][6][7]
Structural Confirmation of 4-(Phenylethynyl)phenylsulfur Pentafluoride:
The structure of the resulting diarylacetylene would be confirmed by the following data.
Table 4: Predicted Spectroscopic Data for 4-(Phenylethynyl)phenylsulfur Pentafluoride
| Technique | Expected Data |
| ¹H NMR | Aromatic proton signals for both phenyl rings would be observed. |
| ¹³C NMR | Characteristic signals for the two alkyne carbons would be present in addition to the aromatic carbon signals. |
| ¹⁹F NMR | A distinct signal corresponding to the SF₅ group would be visible. |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of C₁₄H₉F₅S would be observed. |
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions, providing a visual representation of the key steps involved in these transformations.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide efficient routes to novel compounds with potential applications in drug discovery and materials science. The structural confirmation of the resulting products relies on a combination of standard spectroscopic techniques, including NMR and mass spectrometry. This guide provides a foundational framework for researchers to explore the synthesis and characterization of these valuable molecules, facilitating the development of new chemical entities with tailored properties. The provided experimental protocols and comparative data serve as a valuable resource for the rational design and synthesis of next-generation SF₅-containing compounds.
References
- 1. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
A Comparative Guide to the Regioselectivity of Pentafluorosulfanyl (SF5) Group Addition to Unsaturated Systems
The introduction of the pentafluorosulfanyl (SF5) group into organic molecules is of significant interest to researchers in medicinal and materials chemistry due to its unique properties, including high electronegativity, metabolic stability, and lipophilicity. While the query specified 4-Iodophenylsulfur pentafluoride, the predominant and well-documented reagent for the direct addition of the SF5 group across alkenes and alkynes is pentafluorosulfanyl chloride (SF5Cl). This guide provides a detailed comparison of the regioselectivity of SF5 addition, primarily focusing on the reactions of SF5Cl, supported by experimental data and protocols.
The addition of SF5Cl to unsaturated carbon-carbon bonds proceeds via a radical mechanism.[1] This process is typically initiated by light (UV or blue light), heat, or a radical initiator such as triethylborane (Et3B) or an amine-borane complex.[1][2] The key step governing the regioselectivity is the addition of the electrophilic SF5 radical to the double or triple bond.
Regioselectivity of SF5Cl Addition
The regiochemical outcome of the SF5Cl addition is primarily dictated by the stability of the resulting carbon-centered radical intermediate. The SF5 radical adds to the less substituted carbon atom of the double or triple bond, leading to the formation of the more stable radical.
Table 1: Regioselectivity of SF5Cl Addition to Alkenes
| Substrate Type | Product(s) | Regioselectivity | Yield (%) | Reference |
| Terminal Alkenes | R-CH(SF5)-CH2Cl | Markovnikov (SF5 adds to the internal carbon) is not observed. The SF5 group adds to the terminal carbon. | 3 - 85 | [2] |
| 1,1-Disubstituted Alkenes | R2C(SF5)-CH2Cl | SF5 adds to the unsubstituted carbon. | High | [3] |
| Styrenes | Ph-CH(SF5)-CH2Cl | SF5 adds to the terminal carbon to form a benzylic radical. | up to 89 | [1] |
| α,β-Unsaturated Esters/Amides | R-CH(SF5)-CH(Cl)-COOR' | SF5 adds to the β-carbon. | Good | [1] |
Table 2: Regioselectivity of SF5Cl Addition to Alkynes
| Substrate Type | Product(s) | Regioselectivity | Yield (%) | Reference |
| Terminal Alkynes | R-C(SF5)=CHCl (E/Z mixture) | SF5 adds to the terminal carbon. | 3 - 85 | [2] |
| Internal Alkynes | R-C(SF5)=C(Cl)-R' (E/Z mixture) | Mixture of regioisomers possible depending on the electronic nature of R and R'. | Moderate to High | [4] |
Comparison with Alternative Methods
While SF5Cl is the most common reagent, other methods for introducing the SF5 group exist, though they are less frequently used for direct addition to simple alkenes and alkynes. The development of bench-stable reagents that can generate the SF5 radical under mild conditions is an active area of research.[3] Amine-borane complexes have been used as air-stable radical initiators for SF5Cl additions, offering a complementary and safer alternative to the pyrophoric Et3B.[2][5]
Experimental Protocols
General Procedure for the Triethylborane-Initiated Radical Addition of SF5Cl to an Alkene:
A solution of the alkene (1.0 equiv) in a suitable solvent (e.g., CH2Cl2, hexanes) is cooled to -30 °C. A solution of SF5Cl in the same solvent is added. Triethylborane (0.1 equiv, 1 M in hexanes) is then added dropwise. The reaction mixture is stirred at low temperature for a specified time (e.g., 3 hours) and then allowed to warm to room temperature. The reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Amine-Borane Complex-Initiated Radical Addition:
This method follows a similar procedure but utilizes an air-stable amine-borane complex as the radical initiator under thermal conditions, avoiding the need for pyrophoric reagents.[2]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the radical addition mechanism and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. d-nb.info [d-nb.info]
- 5. Amine-borane complex-initiated SF5Cl radical addition on alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Reactivity of 4-Iodophenylsulfur Pentafluoride: A Comparative Guide to Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the introduction of the pentafluorosulfanyl (SF5) group into organic molecules is a key strategy for modulating physicochemical and biological properties. 4-Iodophenylsulfur pentafluoride stands as a crucial building block in this endeavor. This guide provides a comparative analysis of its performance in various palladium-catalyzed cross-coupling reactions, offering insights into its reactivity relative to other aryl halides and providing foundational experimental protocols.
The exceptional stability, high electronegativity, and significant lipophilicity of the SF5 group make it a "super-trifluoromethyl" bioisostere, increasingly sought after in the design of novel pharmaceuticals and agrochemicals.[1] The choice of the aryl halide precursor is critical for the successful synthesis of complex SF5-functionalized molecules. While aryl iodides are generally the most reactive coupling partners in palladium-catalyzed reactions, a quantitative understanding of the performance of this compound is essential for efficient reaction design and optimization.
This guide summarizes available data and established protocols for key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, Stille, and Negishi couplings. For each reaction, a comparison is drawn with alternative aryl halides, namely 4-bromophenylsulfur pentafluoride, 4-chlorophenylsulfur pentafluoride, and the parent iodobenzene, to provide a reactivity benchmark.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. Given the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for these reactions.[1]
Table 1: Comparison of Aryl Halides in Suzuki-Miyaura Coupling
| Feature | This compound | 4-Bromophenylsulfur pentafluoride | 4-Chlorophenylsulfur pentafluoride | Iodobenzene (for reference) |
| Reactivity Trend | High | Moderate | Low | High |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald ligands | Catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | Pd(PPh₃)₄, Pd(OAc)₂ |
| Typical Ligand | PPh₃, dppf | PPh₃, dppf, Buchwald ligands | Buchwald ligands | PPh₃ |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, CsF | Na₂CO₃, K₂CO₃ |
| Typical Solvent | Dioxane/H₂O, DMF, Toluene | Dioxane/H₂O, DMF, Toluene | Toluene, Dioxane | Toluene, DME, THF |
| Reaction Temp. | Room Temp. to 100 °C | 80 °C to 120 °C | >100 °C | Room Temp. to 100 °C |
| Reaction Conversion | Generally high yields reported for analogous aryl iodides. | Good yields, but requires more forcing conditions than the iodide. | Challenging, often requires specialized catalysts and ligands for good conversion. | High yields under standard conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of an aryl iodide is as follows:
-
In a reaction vessel, combine the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The high reactivity of this compound makes it a suitable substrate for this transformation.[3]
Table 2: Comparison of Aryl Halides in Sonogashira Coupling
| Feature | This compound | 4-Bromophenylsulfur pentafluoride | 4-Chlorophenylsulfur pentafluoride | Iodobenzene (for reference) |
| Reactivity Trend | High | Moderate | Low | High |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Generally not reactive under standard conditions | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI | CuI | CuI | CuI |
| Typical Base | Et₃N, i-Pr₂NH | Et₃N, i-Pr₂NH | Et₃N, i-Pr₂NH | Et₃N, i-Pr₂NH |
| Typical Solvent | THF, DMF | THF, DMF | THF, DMF | THF, DMF |
| Reaction Temp. | Room Temp. to 60 °C | 50 °C to 100 °C | High temperatures, often with low conversion | Room Temp. to 60 °C |
| Reaction Conversion | Expected to be high based on the reactivity of aryl iodides. | Good yields are achievable, but less reactive than the iodide. | Very low reactivity, often not a viable substrate. | High yields are common. |
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of an aryl iodide is as follows:
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.).
-
Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. As with other palladium-catalyzed couplings, aryl iodides are the most reactive partners.
Table 3: Comparison of Aryl Halides in Heck Reaction
| Feature | This compound | 4-Bromophenylsulfur pentafluoride | 4-Chlorophenylsulfur pentafluoride | Iodobenzene (for reference) |
| Reactivity Trend | High | Moderate | Low | High |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ with bulky phosphine ligands | Pd(OAc)₂ |
| Typical Ligand | PPh₃, P(o-tol)₃ | PPh₃, P(o-tol)₃ | Buchwald or Herrmann-type ligands | PPh₃ |
| Typical Base | Et₃N, K₂CO₃ | Et₃N, K₂CO₃, NaOAc | K₃PO₄, Cs₂CO₃ | Et₃N, NaOAc |
| Typical Solvent | DMF, NMP, Acetonitrile | DMF, NMP, Acetonitrile | Toluene, Dioxane | DMF, Acetonitrile |
| Reaction Temp. | 80 °C to 120 °C | 100 °C to 140 °C | >120 °C | 80 °C to 120 °C |
| Reaction Conversion | Expected to be good, following the general reactivity trend. | Moderate to good yields, but requires higher temperatures. | Generally poor reactivity and requires specialized conditions.[4] | Good to high yields. |
Experimental Protocol: Heck Reaction
A general procedure for the Heck reaction of an aryl iodide is as follows:
-
In a reaction vessel, dissolve the aryl halide (1.0 equiv.) and the alkene (1.1-1.5 equiv.) in the chosen solvent (e.g., DMF).
-
Add the base (e.g., Et₃N, 1.5-2.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (if required).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling
The Stille coupling reaction pairs an organohalide with an organotin compound. The reaction is known for its tolerance of a wide range of functional groups.
Table 4: Comparison of Aryl Halides in Stille Coupling
| Feature | This compound | 4-Bromophenylsulfur pentafluoride | 4-Chlorophenylsulfur pentafluoride | Iodobenzene (for reference) |
| Reactivity Trend | High | Moderate | Low | High |
| Typical Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) with electron-rich ligands | Pd(PPh₃)₄ |
| Typical Ligand | PPh₃, AsPh₃ | PPh₃, AsPh₃ | P(furyl)₃, XPhos | PPh₃ |
| Typical Solvent | THF, Dioxane, Toluene | THF, Dioxane, Toluene | Toluene | THF, Toluene |
| Reaction Temp. | 60 °C to 100 °C | 80 °C to 120 °C | >100 °C | 60 °C to 100 °C |
| Reaction Conversion | High conversion is expected. | Good conversion, but slower than iodide. | Low reactivity, often not the substrate of choice. | High conversion. |
Experimental Protocol: Stille Coupling
A general procedure for the Stille coupling of an aryl iodide is as follows:
-
Under an inert atmosphere, dissolve the aryl halide (1.0 equiv.) and the organostannane (1.1 equiv.) in an anhydrous solvent (e.g., THF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can be treated with a fluoride solution to precipitate tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.[5]
Negishi Coupling
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. It is known for its high reactivity and functional group tolerance.
Table 5: Comparison of Aryl Halides in Negishi Coupling
| Feature | This compound | 4-Bromophenylsulfur pentafluoride | 4-Chlorophenylsulfur pentafluoride | Iodobenzene (for reference) |
| Reactivity Trend | High | Moderate | Low | High |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Ni(dppe)Cl₂, Pd with electron-rich ligands | Pd(PPh₃)₄ |
| Typical Ligand | PPh₃, dppf | PPh₃, dppf | dppe, Xantphos | PPh₃ |
| Typical Solvent | THF, Dioxane | THF, Dioxane | THF, Dioxane | THF |
| Reaction Temp. | Room Temp. to 60 °C | 50 °C to 80 °C | 60 °C to 100 °C | Room Temp. to 60 °C |
| Reaction Conversion | High conversion is anticipated. | Good conversion. | Lower conversion, may require Ni catalysis. | High conversion. |
Experimental Protocol: Negishi Coupling
A general procedure for the Negishi coupling of an aryl iodide is as follows:
-
Prepare the organozinc reagent in a separate flask under an inert atmosphere.
-
In the main reaction flask, dissolve the aryl halide (1.0 equiv.) in an anhydrous solvent (e.g., THF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Slowly add the organozinc reagent (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature to 60 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product by column chromatography.[6]
Conclusion
This compound is a highly reactive and valuable substrate for a range of palladium-catalyzed cross-coupling reactions. Its reactivity profile follows the general trend for aryl halides (I > Br > Cl), allowing for milder reaction conditions and often leading to higher conversion rates compared to its bromo and chloro counterparts. While direct quantitative comparative data for this compound across all major cross-coupling reactions is not extensively documented in the literature, the established principles of palladium catalysis and the successful application of analogous aryl iodides provide a strong foundation for its use in synthesis. The experimental protocols and comparative tables presented in this guide offer a practical starting point for researchers aiming to incorporate the unique properties of the pentafluorosulfanyl group into their target molecules. Further optimization for specific substrates and coupling partners will likely be necessary to achieve optimal results.
References
Safety Operating Guide
Proper Disposal Procedures for 4-Iodophenylsulfur Pentafluoride
This document provides essential safety and logistical information for the proper disposal of 4-Iodophenylsulfur Pentafluoride (CAS No. 286947-68-0), intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
1. Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential hazards. The Safety Data Sheet (SDS) indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[1] Suitable materials include polychloroprene, nitrile rubber, butyl rubber, fluorocaoutchouc, and polyvinyl chloride.[1]
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[1]
-
Clothing: Wear protective clothing and a P.V.C. apron.[1]
-
Respiratory Protection: Use a dust respirator, especially if dust is generated.[1] In well-ventilated areas, it may not be necessary.[1]
Handling Procedures:
-
Use only in a well-ventilated area or outdoors.[1]
-
Avoid breathing dust or fumes.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Keep containers tightly closed when not in use.[1]
-
Store in a locked, well-ventilated place.[1]
2. Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Procedures:
-
Alert Personnel: Immediately alert personnel in the area of the spill.[1]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spillage from entering drains or water courses.[1]
-
Cleanup:
-
For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep up, shovel up, or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[1]
-
For wet spills, vacuum or shovel up the material and place it in a labeled container for disposal.[1]
-
-
Decontamination: Wash the spill area with large amounts of water.[1]
-
Personal Protective Equipment: All personnel involved in the cleanup must wear the appropriate PPE as described in the section above.[1]
3. Disposal Plan
The disposal of this compound must be conducted as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection:
-
Collect any unused this compound and any material contaminated with it (e.g., paper towels, gloves, spill cleanup debris) in a designated, compatible, and properly labeled hazardous waste container.
-
The container must be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's hazardous waste management program.
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal. The final disposal must be carried out at an authorized hazardous or special waste collection point.[1]
-
4. Data Presentation
| Hazard Statement | GHS Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
| Precautionary Statement | GHS Code |
| Use only outdoors or in a well-ventilated area. | P271 |
| Avoid breathing dust/fumes. | P261 |
| Wear protective gloves, protective clothing, eye protection and face protection. | P280 |
| Wash all exposed external body areas thoroughly after handling. | P264 |
| Store locked up. | P405 |
| Store in a well-ventilated place. Keep container tightly closed. | P403+P233 |
| Dispose of contents/container to authorised hazardous or special waste collection point. | P501 |
5. Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 4-Iodophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 4-Iodophenylsulfur Pentafluoride. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.
Immediate Safety and Handling
This compound is a chemical that requires careful handling due to its potential hazards. It is crucial to adhere to strict safety protocols to minimize risks of exposure and ensure a safe laboratory environment. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles, especially when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Given the compound's reactivity, double-gloving is recommended. Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. In the event of a spill or when engineering controls are not sufficient, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed in a properly functioning chemical fume hood.
-
Glove Box: For particularly sensitive applications or when handling larger quantities, the use of a glove box with an inert atmosphere is recommended to prevent exposure to moisture and air.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of where the chemical is handled.
Operational Plan: Step-by-Step Handling Procedure
Given that organosulfur fluorine compounds can be sensitive to air and moisture, the following step-by-step procedure for handling this compound under inert atmosphere is recommended.
-
Preparation:
-
Ensure all glassware is clean, dry, and free of any contaminants. Oven-drying glassware and cooling it under a stream of inert gas (e.g., argon or nitrogen) is best practice.
-
Assemble all necessary equipment, including syringes, needles, and septa, and ensure they are also dry.
-
Prepare a reaction vessel equipped with a magnetic stirrer and a septum, and purge it with an inert gas.
-
-
Reagent Transfer:
-
If the this compound is in a container with a septum-sealed cap, use a syringe to withdraw the desired amount.
-
First, purge the syringe with inert gas.
-
Puncture the septum of the reagent bottle with the syringe needle and another needle connected to a source of inert gas to maintain positive pressure.
-
Withdraw the desired volume of the reagent.
-
Carefully transfer the reagent to the reaction vessel by injecting it through the septum.
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction carefully, still under an inert atmosphere if the products are sensitive.
-
Follow standard laboratory procedures for extraction, washing, and drying of the product.
-
Purify the product using appropriate techniques such as column chromatography or recrystallization.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations. As a halogenated organic compound containing both iodine and fluorine, it requires special handling as hazardous waste.
-
Waste Segregation: All waste containing this compound, including residual amounts in containers, contaminated PPE, and reaction byproducts, must be collected in a dedicated, properly labeled hazardous waste container. The container should be clearly marked as "Halogenated Organic Waste."
-
Neutralization of Residues: For cleaning glassware, small residual amounts of the reagent can be quenched by slowly adding a suitable nucleophile (e.g., a solution of sodium thiosulfate for the iodine component) under controlled conditions and in a fume hood. However, this should only be performed by trained personnel.
-
Disposal Method: The primary recommended disposal method for halogenated organic waste is high-temperature incineration in a licensed hazardous waste disposal facility. This method ensures the complete destruction of the compound. Do not dispose of this chemical down the drain or in regular trash.
-
Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for hazardous waste disposal.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₆H₄F₅IS | Chem-Impex |
| Molecular Weight | 330.05 g/mol | Chem-Impex |
| Appearance | Colorless to red to green clear liquid | Chem-Impex |
| Boiling Point | 57 °C / 0.5 mmHg | Chem-Impex |
| Density | 2.06 g/cm³ | Chem-Impex |
| Storage Temperature | 2 - 8 °C | Chem-Impex |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Reaction: Coupling of a 4-iodoaryl compound with an arylboronic acid.
Materials:
-
4-Iodoaryl compound (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 4-iodoaryl compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visual Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
